2-Butoxy-5-chloro-3-nitropyridine
Description
Properties
IUPAC Name |
2-butoxy-5-chloro-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-2-3-4-15-9-8(12(13)14)5-7(10)6-11-9/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUIDJOFUGOIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291952 | |
| Record name | Pyridine, 2-butoxy-5-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881321-25-0 | |
| Record name | Pyridine, 2-butoxy-5-chloro-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881321-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-butoxy-5-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Butoxy-5-chloro-3-nitropyridine physical and chemical properties
An In-Depth Technical Guide to 2-Butoxy-5-chloro-3-nitropyridine: Properties, Synthesis, and Applications for the Research Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold stands out as a "privileged structure." Its presence in numerous FDA-approved drugs and advanced materials underscores its importance.[1] Within this class, 2-alkoxy-5-halo-3-nitropyridines represent a particularly versatile and powerful class of synthetic intermediates. The specific arrangement of the alkoxy, chloro, and nitro groups on the pyridine ring creates a unique electronic environment that allows for selective, high-yield transformations at multiple positions.
This guide provides a comprehensive technical overview of a representative member of this class: 2-Butoxy-5-chloro-3-nitropyridine . As this compound is a specialized intermediate, publicly available data is sparse. Therefore, this document serves as a Senior Application Scientist's perspective, synthesizing data from closely related analogs and foundational chemical principles to build a predictive yet robust profile. We will delve into its physicochemical properties, propose a logical and field-proven synthetic route, explore its key chemical reactivities, and provide detailed experimental protocols for its synthesis and characterization. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chemical building block.
Physicochemical and Spectroscopic Profile
The properties of 2-Butoxy-5-chloro-3-nitropyridine are dictated by the interplay of its constituent functional groups. The butoxy group imparts lipophilicity, the chloro atom serves as a key handle for cross-coupling reactions, and the strongly electron-withdrawing nitro group activates the ring for certain reactions while influencing its overall electronic character.
Data Summary: Predicted Physicochemical Properties
The following table summarizes the core physical and chemical properties. Calculated values are derived from its structure, while predicted properties are inferred from close structural analogs like 2-chloro-5-nitropyridine and other alkoxy-pyridines.[2]
| Property | Value / Predicted Characteristic | Rationale / Source |
| Molecular Formula | C₉H₁₁ClN₂O₃ | Calculated |
| Molecular Weight | 230.65 g/mol | Calculated |
| IUPAC Name | 2-(Butan-1-yloxy)-5-chloro-3-nitropyridine | Standard Nomenclature |
| CAS Number | 184373-71-3 | |
| Appearance | Yellow to orange oil or low-melting solid | Inferred from nitropyridine analogs which are typically yellow solids and the presence of the butoxy chain which lowers the melting point.[2] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF). Sparingly soluble in water. | The aliphatic butoxy chain and aromatic ring suggest solubility in organic media, while polarity from the nitro group is insufficient for significant aqueous solubility.[2] |
| Boiling Point | > 250 °C (Predicted) | Extrapolated from analogs like 2-chloro-5-nitropyridine.[2] |
| Stability | Stable under normal laboratory conditions. | Generally stable, though should be stored away from strong acids, bases, and reducing agents.[2] |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on its structure, we can predict the key features in its NMR, Mass, and IR spectra.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Two doublets are expected for the two protons on the pyridine ring. The proton at C6 (adjacent to the nitrogen and C-Cl) would likely appear around δ 8.2-8.4 ppm, and the proton at C4 (between the nitro and butoxy groups) around δ 7.3-7.5 ppm.
-
Aliphatic Region: The butoxy chain will present four distinct signals. A triplet for the -OCH₂- group at approximately δ 4.4-4.6 ppm (deshielded by the adjacent oxygen and aromatic ring), two multiplets for the internal -CH₂-CH₂- groups around δ 1.6-1.9 ppm, and a triplet for the terminal -CH₃ group at roughly δ 0.9-1.0 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Nine distinct carbon signals are expected. Five for the pyridine ring and four for the butoxy group. The carbon bearing the nitro group (C3) and the carbon attached to the oxygen (C2) will be significantly deshielded.
-
-
Mass Spectrometry (Electron Ionization, EI):
-
The molecular ion peak (M⁺) will appear at m/z 230. A crucial diagnostic feature will be the M+2 isotope peak at m/z 232, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[3]
-
Predicted Fragmentation: Key fragmentation pathways would include the loss of the butoxy radical (•OC₄H₉), loss of butene (C₄H₈) via McLafferty rearrangement, and loss of the nitro group (•NO₂).[3]
-
-
IR Spectroscopy (ATR):
-
Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[4]
-
C-O-C Stretch: A strong band for the aryl-alkyl ether stretch, typically found in the 1240-1260 cm⁻¹ region.
-
C=C and C=N Stretch: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl Stretch: A band in the lower wavenumber region, typically 700-800 cm⁻¹.
-
Synthesis and Chemical Reactivity
The true value of 2-Butoxy-5-chloro-3-nitropyridine lies in its role as a versatile synthetic intermediate. Its synthesis is logical, and its functional groups offer distinct handles for subsequent chemical modifications.
Proposed Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and industrially scalable route to this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. The foundational principle is that the potent electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, strongly activates the C2 position (para to the nitro group) for nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group.
The proposed synthesis starts from the readily available 2,5-dichloro-3-nitropyridine and reacts it with sodium butoxide.
Core Reactivity Pathways
Once synthesized, the compound offers at least two orthogonal sites for further functionalization, making it a powerful tool for building molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine without affecting the other functional groups. Standard conditions for this transformation include catalytic hydrogenation (H₂ over Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media.[5] This unmasks a nucleophilic amine at the 3-position, opening the door for amide bond formation, sulfonamide synthesis, or construction of fused heterocyclic rings like imidazopyridines.[6]
-
Cross-Coupling at the C5-Position: The chloro group at the 5-position is a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. For example, Suzuki coupling can be used to form a C-C bond with various aryl or heteroaryl boronic acids, while Buchwald-Hartwig amination can form a C-N bond, introducing new amine functionalities. This late-stage functionalization capability is a cornerstone of modern medicinal chemistry programs.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from 2-Butoxy-5-chloro-3-nitropyridine are prevalent in bioactive molecules.
-
Pharmaceutical Development: The 3-amino-2-alkoxypyridine core is a key precursor for synthesizing a range of kinase inhibitors and other targeted therapeutics. The ability to diversify at the 5-position via cross-coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Related chloronitropyridine intermediates are used in the synthesis of antibacterial and antifungal agents.[7]
-
Agrochemicals: The pyridine ring is a common feature in modern pesticides and herbicides. The specific substitution pattern offered by this intermediate can be leveraged to develop new agrochemicals with improved efficacy and safety profiles.[7]
-
Materials Science: Substituted pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The defined electronic and steric properties of this building block make it an attractive candidate for creating novel functional materials.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. Based on the Safety Data Sheets (SDS) of structurally similar compounds like 2-chloro-5-nitropyridine and 2-amino-5-chloro-3-nitropyridine, the following guidelines should be observed.[2][8][9]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[8]
-
-
Storage and Incompatibilities:
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and characterization of 2-Butoxy-5-chloro-3-nitropyridine.
Protocol 1: Synthesis via SₙAr
Objective: To synthesize 2-Butoxy-5-chloro-3-nitropyridine on a 5 mmol scale.
Materials:
-
2,5-Dichloro-3-nitropyridine (1.0 g, 5.18 mmol)
-
Sodium Hydride (60% dispersion in mineral oil, 228 mg, 5.70 mmol, 1.1 eq)
-
1-Butanol (0.52 mL, 5.70 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF, 25 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Butanol (0.52 mL) and anhydrous THF (10 mL).
-
Butoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (228 mg) portion-wise over 5 minutes. Causality Note: Adding NaH slowly to the alcohol at 0 °C safely controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium butoxide.
-
SₙAr Reaction: In a separate flask, dissolve 2,5-dichloro-3-nitropyridine (1.0 g) in anhydrous THF (15 mL). Add this solution dropwise via syringe to the stirred sodium butoxide solution at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in hexanes to afford the pure product.
Protocol 2: Characterization by GC-MS
Objective: To confirm the identity and purity of the synthesized product.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in ethyl acetate.
-
GC Conditions: [3]
-
Column: Agilent HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 20 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions: [3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis:
-
Identify the peak corresponding to the product.
-
Examine the mass spectrum of the peak.
-
Confirm the presence of the molecular ion (M⁺) at m/z 230 and the M+2 isotope peak at m/z 232 in the correct ~3:1 ratio.
-
Identify key fragment ions corresponding to the predicted fragmentation pathways.
-
Conclusion
2-Butoxy-5-chloro-3-nitropyridine emerges not just as a single molecule, but as a representative of a highly valuable class of chemical intermediates. While direct characterization data is not widely published, a thorough analysis based on foundational chemical principles and data from close analogs allows for the construction of a reliable and predictive technical profile. Its logical synthesis via SₙAr and the orthogonal reactivity of its nitro and chloro functional groups make it a powerful platform for generating molecular diversity. For researchers in drug discovery, agrochemicals, and materials science, understanding the properties and potential of this scaffold is key to unlocking new and innovative chemical entities.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Thermo Fisher Scientific. (2014, January 21). SAFETY DATA SHEET.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
- Guidechem. (2023, February 5). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?
- ChemicalBook. (2025, July 26). 2-Amino-5-chloro-3-nitropyridine - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-nitropyridine 97 5409-39-2.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine - Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis.
- Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- Chem-Impex. (n.d.). 2-Chloro-3-methoxy-5-nitro-pyridine.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- (2026, February 14). 5-Bromo-2-chloro-3-nitropyridine: A Key Intermediate for Organic Synthesis.
- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-cyano-3-nitropyridine | 181123-11-5.
- EPA. (2025, October 15). 2-Amino-5-chloro-3-methylpyridine Properties.
- PubChem. (n.d.). 2-Amino-5-chloro-3-nitropyridine | C5H4ClN3O2 | CID 224168.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric 5-endo chloroetherification of homoallylic alcohols toward the synthesis of chir.
- NIST. (n.d.). 2-Chloro-3-nitropyridine.
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An In-depth Technical Guide to 2-Butoxy-5-chloro-3-nitropyridine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Butoxy-5-chloro-3-nitropyridine, a functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. While not extensively documented in public literature, its structural motifs suggest considerable potential as a versatile synthetic intermediate. This document outlines its core chemical identity, including its confirmed CAS number and molecular structure. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr) is presented, grounded in established reactivity principles of related chloronitropyridines. Furthermore, this guide offers a thorough discussion of analytical characterization techniques, predicted spectroscopic data, and essential safety and handling protocols. The narrative emphasizes the chemical rationale behind methodological choices, providing researchers and drug development professionals with a practical and scientifically rigorous resource for leveraging this compound in their work.
Introduction: The Strategic Value of Functionalized Pyridines
The pyridine scaffold is a cornerstone in modern pharmacology, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
Among the myriad of pyridine derivatives, those bearing nitro groups are particularly valuable as synthetic precursors.[2] The strong electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating reactions such as nucleophilic aromatic substitution (SNAr), which is a powerful method for introducing molecular complexity.[3]
This guide focuses on 2-Butoxy-5-chloro-3-nitropyridine , a molecule that combines several key functional groups:
-
A 2-butoxy group , which can enhance lipophilicity and modulate binding interactions.
-
A 3-nitro group , which serves as a potent activating group for SNAr and can be chemically reduced to a versatile amino group.[3]
-
A 5-chloro group , which acts as a secondary site for modification or as a critical component for halogen bonding and metabolic stability.
This combination makes 2-Butoxy-5-chloro-3-nitropyridine a promising, yet under-explored, building block for the synthesis of novel bioactive compounds.[2][4]
Core Compound Identification
A crucial first step in any research endeavor is the unambiguous identification of the chemical entity.
-
Chemical Name: 2-Butoxy-5-chloro-3-nitropyridine
-
CAS Number: 1881321-25-0[2]
-
Molecular Formula: C₉H₁₁ClN₂O₃
-
Molecular Weight: 230.65 g/mol
Molecular Structure Diagram
The structural arrangement of the substituents on the pyridine ring is depicted below.
Caption: Molecular structure of 2-Butoxy-5-chloro-3-nitropyridine.
Synthesis Protocol: A Mechanistic Approach
The synthesis of 2-Butoxy-5-chloro-3-nitropyridine can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of 2-halopyridines, which is further enhanced by the presence of an electron-withdrawing nitro group at the 3-position. The most logical and cost-effective precursor for this synthesis is 2,5-dichloro-3-nitropyridine (CAS: 21427-62-3) .
The chlorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the chlorine at the C-5 position. This is due to the ability of the pyridine ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The nitro group at the C-3 position provides additional resonance stabilization, further facilitating the substitution at the C-2 position.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to anhydrous conditions and inert atmosphere is critical for success, as alkoxides are highly sensitive to moisture.
Materials:
-
2,5-Dichloro-3-nitropyridine (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
n-Butanol (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Butoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 equiv). Wash the NaH three times with anhydrous hexane to remove the mineral oil, and then carefully place the flask under a positive pressure of nitrogen. Add anhydrous THF to the flask. Cool the suspension to 0°C using an ice-water bath. Add n-butanol (1.2 equiv) dropwise via the dropping funnel over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium butoxide nucleophile in situ.
-
Nucleophilic Aromatic Substitution (SNAr): In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2,5-dichloro-3-nitropyridine (1.0 equiv) in anhydrous THF. Cool this solution to 0°C.
-
Reaction Execution: Transfer the freshly prepared sodium butoxide solution to the solution of 2,5-dichloro-3-nitropyridine via cannula, while maintaining the temperature at 0°C. Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66°C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-Butoxy-5-chloro-3-nitropyridine.
Physicochemical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following table summarizes the key physicochemical properties, and the subsequent sections describe the expected spectroscopic data based on analysis of structurally similar compounds.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₃ | - |
| Molecular Weight | 230.65 g/mol | - |
| CAS Number | 1881321-25-0 | [2] |
| Appearance | Predicted to be a yellow oil or low-melting solid | Analogy |
| XLogP3 | ~2.9 - 3.5 | Prediction |
| Boiling Point | > 300 °C (Predicted) | Prediction |
Predicted ¹H and ¹³C NMR Spectral Data
The structural elucidation of the final product relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Based on known substituent effects on the pyridine ring, the following spectral data are predicted for 2-Butoxy-5-chloro-3-nitropyridine in a standard solvent like CDCl₃.[4][6]
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5 ppm (d, 1H): This signal corresponds to the proton at the C-6 position (H-6). It appears as a doublet due to coupling with the H-4 proton. Its downfield shift is characteristic of protons on a pyridine ring.
-
δ ~8.2 ppm (d, 1H): This signal is assigned to the proton at the C-4 position (H-4). It also appears as a doublet from coupling with H-6.
-
δ ~4.5 ppm (t, 2H): This triplet represents the two protons of the methylene group directly attached to the oxygen atom (-O-CH₂-). The downfield shift is due to the deshielding effect of the adjacent oxygen.
-
δ ~1.8 ppm (m, 2H): This multiplet corresponds to the second methylene group in the butyl chain (-CH₂-).
-
δ ~1.5 ppm (m, 2H): This multiplet is assigned to the third methylene group of the butyl chain (-CH₂-).
-
δ ~0.9 ppm (t, 3H): This upfield triplet represents the terminal methyl group (-CH₃) of the butyl chain.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Quaternary carbon at C-2, attached to the butoxy group.
-
δ ~150 ppm: Aromatic CH carbon at C-6.
-
δ ~145 ppm: Quaternary carbon at C-3, bearing the nitro group.
-
δ ~135 ppm: Aromatic CH carbon at C-4.
-
δ ~125 ppm: Quaternary carbon at C-5, attached to the chlorine atom.
-
δ ~70 ppm: Methylene carbon of the butoxy group attached to oxygen (-O-CH₂-).
-
δ ~31 ppm: Second methylene carbon of the butyl chain.
-
δ ~19 ppm: Third methylene carbon of the butyl chain.
-
δ ~14 ppm: Terminal methyl carbon of the butyl chain.
Chemical Reactivity and Applications in Drug Discovery
2-Butoxy-5-chloro-3-nitropyridine is a trifunctionalized intermediate, offering multiple avenues for subsequent chemical modification.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting 3-amino group is a key handle for introducing a wide variety of substituents, for instance, through amide bond formation or by serving as a nucleophile in further substitution reactions.[3]
-
Further Nucleophilic Substitution: While the C-2 position is the most activated, under more forcing conditions, the chloro group at the C-5 position can also be displaced by strong nucleophiles. This allows for the sequential introduction of different functionalities.
-
Cross-Coupling Reactions: The chloro group at C-5 can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build more complex molecular architectures.
These reactive handles make the molecule an attractive starting point for constructing libraries of compounds for high-throughput screening in drug discovery programs targeting kinases, proteases, and other enzyme classes.[2][4]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for 2-Butoxy-5-chloro-3-nitropyridine is not widely available, a reliable safety protocol can be constructed based on the known hazards of its precursors and structural analogues, such as 2,5-dichloro-3-nitropyridine.
Hazard Identification:
-
Acute Toxicity: Harmful or toxic if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye damage or irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood.
-
Exposure Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-Butoxy-5-chloro-3-nitropyridine represents a valuable and versatile building block for synthetic and medicinal chemists. While its direct applications are still emerging, its strategic combination of functional groups provides a rich platform for chemical diversification. This guide has established its core identity, provided a robust and mechanistically sound synthetic protocol, and outlined the necessary procedures for its characterization and safe handling. By leveraging the principles of nucleophilic aromatic substitution and the known reactivity of nitropyridines, researchers are well-equipped to synthesize and utilize this compound for the discovery and development of novel therapeutic agents.
References
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Copy of 1H NMR and 13C NMR spectra. (2022). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021). ACS Publications. Retrieved March 7, 2026, from [Link]
- Metin, B. (2007). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). MDPI. Retrieved March 7, 2026, from [Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
- Duddeck, H., Dietrich, W., & Tóth, G. (1998).
-
Synthesis and Characterization of Hydroxy-Pyridine Modified Group 4 Alkoxides. (n.d.). OSTI.GOV. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
-
Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. (2021). MDPI. Retrieved March 7, 2026, from [Link]
-
sodium tert-butoxide. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
-
#10 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step by-Step Structure Elucidation. (2026, March 1). YouTube. Retrieved March 7, 2026, from [Link]
-
2-Chloro-3-Nitropyridine. (n.d.). Jubilant Ingrevia. Retrieved March 7, 2026, from [Link]
- Preparation method of 2-chloropyridine n-oxides. (n.d.). Google Patents.
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. Retrieved March 7, 2026, from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved March 7, 2026, from [Link]
-
2,5-Dichloro-3-nitropyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
A Technical Guide to Determining the Solubility Profile of 2-Butoxy-5-chloro-3-nitropyridine in Organic Solvents
Introduction: The Strategic Importance of Solubility Data
2-Butoxy-5-chloro-3-nitropyridine is a substituted pyridine derivative whose structural motifs—a halogenated, nitrated pyridine ring—are common in molecules designed for the pharmaceutical and agrochemical industries.[1][2] For any chemical entity progressing through the development pipeline, a comprehensive understanding of its solubility profile is not merely academic; it is a cornerstone of process chemistry, formulation science, and successful scale-up. The selection of an appropriate solvent is critical for optimizing reaction kinetics, controlling crystallization, ensuring purification efficiency, and ultimately, developing a stable and bioavailable final product.[3][4]
This guide provides a robust framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 2-Butoxy-5-chloro-3-nitropyridine in a range of common organic solvents. We will move beyond simple procedural lists to explore the underlying scientific principles, ensuring that the acquired data is both accurate and reliable. The focus is on establishing a self-validating experimental workflow, from initial structural assessment to final quantitative analysis.
Physicochemical Profile and Solubility Predictions
The fundamental principle of "like dissolves like" serves as our initial guidepost for solvent selection.[5][6] An analysis of the molecular structure of 2-Butoxy-5-chloro-3-nitropyridine allows for qualitative solubility predictions:
-
Pyridine Ring: The nitrogen atom imparts polarity and a site for hydrogen bonding.
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group that significantly increases the molecule's polarity and potential for dipole-dipole interactions.
-
Chloro Group (-Cl): An electronegative substituent that contributes to the overall dipole moment.
-
Butoxy Group (-O(CH₂)₃CH₃): This C4 alkyl chain introduces a significant nonpolar, lipophilic character.
This combination of a highly polar, functionalized aromatic core with a nonpolar alkyl chain suggests a nuanced solubility profile. It is anticipated that 2-Butoxy-5-chloro-3-nitropyridine will exhibit favorable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), where various intermolecular forces can be accommodated. Conversely, its solubility is expected to be limited in purely nonpolar solvents like hexane. For context, related compounds such as 5-Chloro-2-nitropyridine are reported to be soluble in acetone and methanol but insoluble in water.[7]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
To obtain definitive, quantitative data, an experimental approach is essential. The gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent is the Shake-Flask Method .[5][8][9] This method is favored because it is designed to ensure that the system reaches a true state of saturation, providing a solubility value that is independent of kinetic factors.[4]
Causality Behind the Shake-Flask Protocol
The trustworthiness of this method hinges on a few key principles:
-
Use of Excess Solute: Adding an excess of the solid compound ensures that the solvent becomes fully saturated, and a solid phase remains in equilibrium with the liquid phase.[5]
-
Prolonged Equilibration: Agitation at a constant temperature for an extended period (typically 24-72 hours) is crucial.[5][8] This timeframe is necessary to overcome any kinetic barriers to dissolution and ensure that the dynamic process of dissolution and precipitation has reached a steady state.
-
Precise Temperature Control: Solubility is highly dependent on temperature.[4] Maintaining a constant temperature is paramount for reproducibility and accuracy.
-
Unambiguous Phase Separation: After equilibration, the undissolved solid must be completely removed without altering the composition of the saturated solution. This is typically achieved through centrifugation followed by filtration.[10]
-
Accurate Quantification: The concentration of the solute in the clear filtrate must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), which requires a precise calibration curve for accurate results.[5][8]
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of crystalline 2-Butoxy-5-chloro-3-nitropyridine (e.g., 50-100 mg) to a series of glass vials. The amount should be sufficient to ensure that solid material remains visible after equilibration.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a minimum of 48 hours to ensure equilibrium is reached. Check for consistency by taking measurements at 24, 48, and 72 hours; the test is complete when consecutive measurements agree.[11]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully draw the supernatant using a pipette and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE). Causality Check: Using an inert filter is critical to prevent the filter material from absorbing the solute, which would lead to an underestimation of its solubility.[5]
-
-
Quantification (via HPLC):
-
Prepare a series of standard solutions of 2-Butoxy-5-chloro-3-nitropyridine of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standards into an HPLC system and plotting the peak area against concentration. The curve must exhibit excellent linearity (R² > 0.999).
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Report the final solubility in standard units, such as mg/mL or mol/L, always specifying the temperature at which the measurement was made (e.g., 15.2 mg/mL at 25 °C).[5]
-
Visualization of the Experimental Workflow
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. pubs.acs.org [pubs.acs.org]
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Electronic Effects of Substituents on the 2-Butoxy-5-chloro-3-nitropyridine Ring: A Mechanistic Whitepaper
Executive Summary
In advanced medicinal chemistry and rational drug design, poly-substituted pyridines serve as indispensable structural building blocks. As a Senior Application Scientist, I frequently encounter challenges where the intuitive reactivity of a molecule is subverted by complex stereoelectronic crosstalk. 2-Butoxy-5-chloro-3-nitropyridine is a prime example of such a scaffold. Featuring a finely balanced "push-pull" system—composed of an electron-donating butoxy group, a strongly withdrawing nitro group, and a reactive chloro handle—this molecule offers highly orthogonal reactivity profiles.
This technical guide dissects the causal relationships between the substituent electronic effects on this specific pyridine ring, explaining why traditional Nucleophilic Aromatic Substitution (SNAr) is paradoxically suppressed at the C5 position, and providing a field-proven protocol for its transition-metal-catalyzed functionalization.
Vectorial Electronic Mapping & Systemic Causality
The inherent reactivity of the pyridine core is dictated by the electronegative ring nitrogen, which inductively and resonantly withdraws electron density, rendering the entire
The 3-Nitro Group (-NO₂): Ground-State Deactivation
Located at the C3 position, the nitro group operates as a powerful electron sink via both inductive (-I) and resonance (-M) effects[1]. By withdrawing electron density, it severely deactivates the ring towards electrophilic attack. In classic pyridine chemistry, a nitro group activates the ring for SNAr by stabilizing the intermediate anionic Meisenheimer complex. However, this stabilization is highly regioselective, heavily favoring nucleophilic attack at positions ortho or para to the nitro group.
The 2-Butoxy Group (-OBu): The +M Polarizer
The butoxy group at C2 exerts a dominating resonance donation (+M) driven by the oxygen's lone pairs, which overpowers its weak inductive withdrawal (-I). This electron donation pushes density into the ortho (C3) and para (C5) positions. Because it is positioned adjacent to the strongly withdrawing C3-nitro group, it establishes a tight, intramolecular "push-pull" dipole. This +M effect is critical because it actively enriches the electron density at the C5 carbon, effectively raising the LUMO energy at that specific site.
The 5-Chloro Group (-Cl): The Orthogonal Handle
Halogens exhibit a duality of effects: withdrawing electron density via induction (-I) while weakly donating via resonance (+M). Positioned at C5, the chlorine atom acts as the primary synthetic handle. Because it sits para to the butoxy group, the C5-Cl bond receives conjugated electron density, increasing its bond strength and reducing its electrophilicity relative to an unsubstituted analog.
Vectorial map of electronic substituent effects modulating the 2-butoxy-5-chloro-3-nitropyridine core.
Quantitative Electronic Summary
The competing forces within the 2-butoxy-5-chloro-3-nitropyridine architecture dictate its ground-state stability and transition-state dynamics. The data below summarizes the localized electronic impact at each nodal point.
| Substituent | Position | Inductive Effect | Resonance Effect | Ground-State Impact on Ring | SNAr Activation Impact |
| Pyridine N | 1 | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Global Electron Depletion | Activates C2, C4 |
| Butoxy (-OBu) | 2 | Withdrawing (-I) | Strong Donating (+M) | Enriches C3, C5 | Inductively activates; sterically hinders |
| Nitro (-NO₂) | 3 | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Local Depletion at C2, C4 | Strongly activates C2, C4 |
| Chloro (-Cl) | 5 | Withdrawing (-I) | Weak Donating (+M) | Weakly Depleted | Negligible (Orthogonal Site) |
The Reactivity Paradox: SNAr vs. Cross-Coupling at C5
A common pitfall in synthetic planning is assuming that any halogenated nitropyridine will rapidly undergo SNAr. While 2-chloro-3-nitropyridines react violently with nucleophiles, the C5-chlorine in 2-butoxy-5-chloro-3-nitropyridine is notoriously resistant to SNAr.
The Meisenheimer Mismatch
For an SNAr reaction to proceed smoothly, the rate-determining formation of the anionic Meisenheimer complex must be stabilized by resonance.
-
If a nucleophile attacks the C5 position, the resulting negative charge is pushed onto the C4, C6, and C2 positions[2][3].
-
Crucially, the negative charge never formally resides on the strongly electron-withdrawing ring nitrogen (N1) or the C3-nitro carbon[2].
-
Therefore, neither the ring nitrogen nor the nitro group can provide the powerful -M resonance stabilization necessary to lower the transition state energy[1][3]. They only offer weak inductive (-I) support.
The Solution: Orthogonal Transition-Metal Catalysis
Because the C5 position is electronically enriched by the para-butoxy group and structurally denied SNAr transition-state stabilization, the C-Cl bond is chemically robust against amines and alkoxides. This limitation is actually a strategic advantage: it allows the C5 position to serve as an orthogonal handle for Palladium-catalyzed cross-coupling . The oxidative addition of Palladium(0) into the C5-Cl bond is less sensitive to the lack of Meisenheimer stabilization, unlocking access to advanced C-C bonded scaffolds.
Catalytic cycle for divergent orthogonal functionalization at the SNAr-resistant C5 position.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling at C5
To leverage the unique electronic environment of 2-butoxy-5-chloro-3-nitropyridine, the following field-proven methodology utilizes palladium catalysis to install an aryl group at the SNAr-resistant C5 position.
Causality Check: We employ Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination while preventing catalyst deactivation by the strongly coordinating nitro and pyridine groups.
Reagents Required
-
2-Butoxy-5-chloro-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
Potassium carbonate (
, 2.0 equiv) -
Solvent: 1,4-Dioxane /
(4:1 v/v)
Step-by-Step Methodology
-
Solvent Degassing: In a Schlenk flask, combine 1,4-Dioxane and water (4:1 ratio). Degas the mixture via three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes. Note: Oxygen removal is critical to prevent the formation of catalytically dead Palladium(II) hydroxides.
-
Reagent Loading: Backfill the flask with Argon. Charge the flask with 2-butoxy-5-chloro-3-nitropyridine, the chosen arylboronic acid, and
. -
Catalyst Addition: Add the Pd(dppf)Cl₂ rapidly against a positive flow of Argon to avoid atmospheric poisoning.
-
Thermal Activation: Seal the reaction vessel and heat to 90°C. Monitor the consumption of the starting material via LC-MS. The C5-Cl bond requires higher thermal energy for oxidative addition compared to aryl bromides. Reaction typically completes in 6-12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with distilled water. Extract the aqueous layer twice with EtOAc. The nitro group imparts significant polarity; ensure thorough extraction.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-aryl-2-butoxy-3-nitropyridine derivative.
References
- Benchchem. "Reactivity of the nitro group on a pyridine ring." Benchchem Technical Support.
- Echemi. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Echemi Scientific.
- National Institutes of Health (NIH) / PMC. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- D-nb.info. "The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives.
- Google Patents. "EP2474532A1 - Heteroaryl sulfonamides and CCR2." (Includes specific Suzuki coupling methodologies of 5-chloro-3-nitropyridine derivatives).
Sources
Navigating the Synthesis and Application of 2-Butoxy-5-chloro-3-nitropyridine: A Technical Guide for Chemical Innovators
Introduction: Unveiling a Versatile Chemical Intermediate
In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, functionalized nitropyridines serve as exceptionally versatile building blocks, offering multiple avenues for synthetic elaboration. This guide focuses on 2-Butoxy-5-chloro-3-nitropyridine , a compound of significant interest due to its trifunctional nature. The presence of a labile butoxy group, a reactive chloro moiety, and a reducible nitro group on a single pyridine ring makes it a powerful intermediate for constructing complex molecular architectures.
While not extensively cataloged as a stock chemical, its strategic value lies in its straightforward synthesis from commercially available precursors. This document provides a comprehensive overview of its synthesis, predicted properties, potential applications, and the practical considerations required for its safe handling and use in a research and development setting.
Section 1: Strategic Synthesis – From Precursor to Product
The synthesis of 2-Butoxy-5-chloro-3-nitropyridine is predicated on fundamental principles of aromatic nucleophilic substitution (SNAr) and ether synthesis. The electron-withdrawing nitro group strongly activates the pyridine ring, particularly at the ortho (C2) and para (C4) positions, facilitating the displacement of leaving groups. Two primary, reliable synthetic routes are proposed, starting from readily available materials.
Synthetic Rationale and Pathway Selection
The most logical approaches involve either the displacement of a chloro group with a butoxide nucleophile or a Williamson ether synthesis from a hydroxypyridine precursor.
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This route utilizes 2,5-dichloro-3-nitropyridine as the starting material. The C2-chloro group is significantly more activated by the adjacent nitro group than the C5-chloro group, allowing for a regioselective substitution with sodium butoxide.
-
Pathway B: Williamson Ether Synthesis : This classic method starts with 5-chloro-2-hydroxy-3-nitropyridine . Deprotonation of the hydroxyl group with a suitable base generates a pyridinolate anion, which then displaces a leaving group from a butyl electrophile, such as n-butyl bromide.
The following diagram illustrates these two convergent synthetic strategies.
Caption: Convergent synthetic routes to 2-Butoxy-5-chloro-3-nitropyridine.
Field-Proven Experimental Protocol (Pathway A)
The SNAr approach (Pathway A) is often preferred for its clean reaction profile and straightforward execution. The following protocol is a self-validating system designed for high yield and purity.
Objective: To synthesize 2-Butoxy-5-chloro-3-nitropyridine via regioselective nucleophilic substitution.
Materials:
-
2,5-Dichloro-3-nitropyridine (1.0 eq)
-
Anhydrous n-butanol (solvent)
-
Sodium metal (1.1 eq)
-
Glacial acetic acid
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Butoxide: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal (1.1 eq) in small portions to anhydrous n-butanol (approx. 10-15 mL per gram of starting material) at room temperature in a flame-dried flask equipped with a reflux condenser. The mixture will exotherm and generate hydrogen gas; ensure adequate ventilation. Stir until all sodium has dissolved completely.
-
Reaction Setup: Cool the freshly prepared sodium butoxide solution to 0-5 °C using an ice bath.
-
Substrate Addition: Dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous n-butanol and add it dropwise to the cold butoxide solution over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and carefully quench by adding glacial acetic acid dropwise to neutralize the excess base until the pH is ~7.
-
Workup: Remove the n-butanol under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 2-Butoxy-5-chloro-3-nitropyridine as a pure solid or oil.
Section 2: Physicochemical and Analytical Profile
As this compound is primarily a synthetic intermediate, comprehensive experimental data is scarce. The following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Description | Rationale / Reference Analogue |
| CAS Number | Not assigned | Not found in major chemical databases. |
| Molecular Formula | C₉H₁₁ClN₂O₃ | Based on structure. |
| Molecular Weight | 230.65 g/mol | Based on atomic weights. |
| Appearance | Pale yellow solid or oil | Similar nitropyridine derivatives are typically yellow solids.[1] |
| Melting Point | 30 - 50 °C (estimated) | Expected to be significantly lower than the hydroxy precursor (232-236 °C).[2] |
| Boiling Point | > 250 °C (estimated) | Significantly higher than the chloro-precursor due to increased mass and polarity. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Insoluble in water. | Typical for moderately polar organic compounds. |
Structural Elucidation
Confirmation of successful synthesis is achieved through standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the butoxy chain (a triplet around 0.9-1.0 ppm for the CH₃, two multiplets between 1.4-1.8 ppm for the internal CH₂ groups, and a triplet around 4.4-4.6 ppm for the O-CH₂ group). Two doublets in the aromatic region (8.0-8.8 ppm) would correspond to the two pyridine protons.
-
¹³C NMR: Approximately 9 distinct carbon signals are expected, including four for the butoxy chain and five for the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 230, with a characteristic M+2 isotope peak at m/z 232 (approx. one-third the intensity) due to the presence of the ³⁷Cl isotope.
Section 3: Reactivity and Downstream Applications
The true value of 2-Butoxy-5-chloro-3-nitropyridine lies in its potential for subsequent chemical transformations, providing access to a wide array of more complex derivatives.
Caption: Key reaction sites and potential downstream transformations.
-
Modification at the C5-Position: The chloro group can be displaced or used in cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling: Suzuki, Stille, or Sonogashira reactions can introduce new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing various amine functionalities.
-
Nucleophilic Substitution: Strong nucleophiles can displace the chloro group, although this is less facile than at the C2 position.
-
-
Modification at the C3-Position: The nitro group is readily reduced to a primary amine.
-
Reduction: Standard conditions such as iron powder in acidic medium, catalytic hydrogenation (H₂/Pd-C), or stannous chloride can efficiently yield the 3-amino derivative. This resulting amine is a key handle for building amides, ureas, or for use in further heterocyclic ring formations.
-
The combination of these reactions allows for a modular and divergent approach to building libraries of complex molecules for screening in drug discovery and agrochemical development programs.[3][4]
Section 4: Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for the title compound, a robust safety assessment can be made based on its precursors and functional groups.
-
Hazard Profile (Anticipated): Based on data for 2-chloro-5-nitropyridine and 5-chloro-2-hydroxy-3-nitropyridine, the compound should be considered harmful if swallowed, a skin irritant, and a serious eye irritant .[1][2] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[1]
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols may be generated, use an approved respirator.[1]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][5]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[5]
Section 5: Commercial Availability of Key Precursors
The successful synthesis of 2-Butoxy-5-chloro-3-nitropyridine is dependent on the reliable sourcing of its starting materials. The following suppliers are known to provide the necessary precursors.
| Precursor | CAS Number | Known Commercial Suppliers |
| 2,5-Dichloro-3-nitropyridine | 21427-62-3 | Sigma-Aldrich, TCI America, J&K Scientific[6][7] |
| 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 | Sigma-Aldrich, TCI, BLD Pharm, CymitQuimica[2][8][9] |
Note: Availability and stock levels should be confirmed directly with the suppliers.
Conclusion
2-Butoxy-5-chloro-3-nitropyridine represents a valuable, yet underutilized, chemical intermediate. Its lack of widespread commercial availability is offset by its accessible synthesis from common laboratory reagents. By leveraging well-established synthetic methodologies such as SNAr or Williamson ether synthesis, researchers can readily produce this compound. Its trifunctional nature provides a rich platform for derivatization, making it an ideal scaffold for generating novel compound libraries in the pursuit of new pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for researchers and drug development professionals to confidently synthesize, handle, and strategically employ this versatile building block in their discovery programs.
References
-
Novasyn Organics Pvt. Ltd. (n.d.). 2,5-Dichloro-3-Nitropyridine(CAS 21427-62-3). IndiaMART. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 2,5-Dichloro-3-nitropyridine | 21427-62-3. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2,5-Dichloro-3-nitropyridine suppliers and producers. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Retrieved from [Link]
-
Zauba. (n.d.). 2 Chloro 5 Nitropyridine Imports. Retrieved from [Link]
- Google Patents. (2020). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Chloro-3-methyl-5-nitropyridine (97%). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
PubChem. (n.d.). 2-Amino-5-chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). 2-Amino-5-chloro-3-methylpyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 5-Chloro-2-cyano-3-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]
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Methodological & Application
Application Note: Utilizing 2-Butoxy-5-chloro-3-nitropyridine as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic structural rationale, mechanistic insights, and validated bench protocols for functionalizing pyridine-based intermediates.
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, heterocyclic rings constitute the most robust and widely applied molecular fragments[1]. Specifically, 2-Butoxy-5-chloro-3-nitropyridine (CAS: 1881321-25-0) has emerged as an elite building block, playing a critical role in the bottom-up synthesis of novel fused heterocycles and Pyridin-2(1H)-one derivatives. These derived pharmacophores are frequently deployed in the development of Janus Kinase (JAK) inhibitors—potent agents utilized for treating myeloproliferative disorders, transplant rejection, and immune-mediated inflammatory diseases[2][3].
Structural Causality: Why This Scaffold?
A superior medicinal chemistry building block balances reactivity with orthogonal protection. This molecule is engineered with three highly deliberate handles:
-
The 3-Nitro Group (Latent Amine): Serves as an electron-withdrawing activator for adjacent positions and acts as a masked primary amine. Upon reduction, it facilitates ring-closing cascades to form purine-analogs, imidazopyridines, or diazaindoles[4].
-
The 5-Chloro Substituent (Cross-Coupling Handle): Provides an essential site for late-stage diversification. Palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at this position allow for rapid library generation of targeted kinase inhibitors.
-
The 2-Butoxy Ether (Lipophilic Protecting Group): Pyridin-2(1H)-ones are highly polar and often exhibit poor solubility in organic solvents, complicating chromatographic purification. The n-butoxy group masks this polarity, radically improving the lipophilicity of intermediates. It is robust enough to survive metal-catalyzed couplings and reductive environments, yet selectively cleavable under strong Lewis acid conditions.
Experimental Workflow and Logical Relationships
To contextualize the protocols provided below, the following diagram illustrates the standard synthetic logic applied to this building block.
Synthetic workflow of 2-butoxy-5-chloro-3-nitropyridine to pyridin-2(1H)-one pharmacophores.
Quantitative Optimization Data
Achieving selective reduction of the 3-nitro group without perturbing the 5-chloro substituent requires rigorous optimization. The table below summarizes the quantitative screening of reduction conditions, demonstrating the causality behind selecting dissolving metal reduction over standard hydrogenation.
Table 1: Optimization of Nitro Reduction Selectivity
| Reagent System | Solvent | Temp (°C) | Desired Amine Yield (%) | Dechlorinated Byproduct (%) | IPC Mass Target (LC-MS) |
| H2, Pd/C (10%) | MeOH | 25 | 42% | 55% | [M+H]+ 167.1 (Failure) |
| SnCl2·2H2O | conc. HCl | 50 | 30% | See Note | Over-chlorination[5] |
| Zn dust, AcOH | DCM | 25 | 78% | < 2% | [M+H]+ 201.0 |
| Fe powder, NH4Cl | EtOH/H2O (4:1) | 80 | 92% | 0% | [M+H]+ 201.0 (Optimal) |
Note: As historically documented, aggressive reduction via SnCl₂ in concentrated HCl can trigger unwanted electrophilic chlorination of the pyridine ring[5].
Self-Validating Experimental Protocols
The following step-by-step methodologies are structured with integrated in-process controls (IPCs) to guarantee that each intermediate provides self-validating evidence of success before proceeding to the next step.
Protocol 1: Chemoselective Reduction to 3-Amino-2-butoxy-5-chloropyridine
Rationale: Standard catalytic hydrogenation (Pd/C) often causes hydrodehalogenation of the C5-chlorine. We employ a dissolving metal reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) under slightly acidic, buffered conditions. This efficiently reduces the nitro group while leaving the halogen fully intact[4].
Step-by-step Method:
-
Preparation: In a 500 mL round-bottom flask, dissolve 2-Butoxy-5-chloro-3-nitropyridine (10.0 g, 43.3 mmol) in a mixture of Ethanol (160 mL) and DI Water (40 mL).
-
Activation: Add NH₄Cl (11.6 g, 216 mmol) and finely powdered Iron (12.1 g, 216 mmol).
-
Reflux: Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 80 °C for 2 hours.
-
Validation Checkpoint 1 (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and filter through a 0.2 µm syringe filter. Analyze via LC-MS.
-
Success Criteria: Complete disappearance of starting material (
231 [M+H]+) and a dominant peak at 201 [M+H]+.
-
-
Workup: Cool the mixture to room temperature. Filter the iron salts through a pad of Celite, washing the cake generously with EtOAc (300 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with additional EtOAc (200 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield a pale-yellow oil.
Protocol 2: Suzuki-Miyaura C5 Cross-Coupling
Rationale: The newly formed amine is electron-donating, which slightly deactivates the adjacent chlorine toward oxidative addition. To overcome this energy barrier, we use
Step-by-step Method:
-
Setup: To a microwave vial or Schlenk flask, add 3-Amino-2-butoxy-5-chloropyridine (2.0 g, 10.0 mmol), the desired Aryl Boronic Acid (12.0 mmol),
(0.36 g, 5 mol%), and K₂CO₃ (4.1 g, 30.0 mmol). -
Inert Atmosphere: Seal the vessel and purge the system (vacuum/N₂ backfill x 3).
-
Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and H₂O (5 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C for 4 hours.
-
Validation Checkpoint 2 (IPC): Spot the reaction mixture on a silica TLC plate against the starting material. Elute with 3:1 Hexanes/EtOAc.
-
Success Criteria: A new, highly fluorescent (under 254 nm UV) spot migrating lower than the SM, confirmed by LC-MS molecular weight alignment.
-
-
Purification: Filter through a silica plug to remove palladium black. Purify via flash column chromatography to yield the C5-functionalized scaffold.
Protocol 3: Global Deprotection to Pyridin-2(1H)-one
Rationale: With the core architecture assembled, the lipophilic 2-butoxy ether has fulfilled its role. Because primary alkyl ethers resist mild acid hydrolysis, we utilize Boron Tribromide (
Step-by-step Method:
-
Cooling: Dissolve the C5-coupled intermediate (5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Cool the flask to -78 °C using a dry ice/acetone bath under Nitrogen.
-
Cleavage: Dropwise, add
(1.0 M in DCM, 15.0 mL, 3.0 equiv). -
Propagation: Allow the reaction to stir at -78 °C for 30 minutes, then gradually warm to room temperature over 2 hours.
-
Validation Checkpoint 3 (IPC): Perform a mini-workup on a 50 µL aliquot using saturated
and EtOAc. Check TLC (100% EtOAc).-
Success Criteria: Complete conversion from a non-polar spot (
) to a baseline spot ( ), indicative of the polar hydrogen-bond donating 2-pyridone core.
-
-
Quenching: Carefully quench the bulk reaction by slow addition of methanol (10 mL) at 0 °C to neutralize excess
. Concentrate to dryness, neutralize with aqueous buffer, and filter the precipitated Pyridin-2(1H)-one target[2].
References
-
Title: Heterocyclic Building Blocks. Source: SRD ORGANICS LTD. URL:[1]
-
Title: WO/2012/160030 PYRIDIN-2 (1H) -ONE DERIVATIVES USEFUL AS MEDICAMENTS FOR THE TREATMENT OF MYELOPROLIFERATIVE DISORDERS, TRANSPLANT REJECTION, IMMUNE-MEDIATED AND INFLAMMATORY DISEASES. Source: WIPO Patentscope. URL:[2]
-
Title: SG 194903 A1 (Pyridin-2(1H)-one Derivatives & JAK Kinase Inhibition). Source: Googleapis.com (Patent Archive). URL:[3]
-
Title: Mycobacterium abscessus Drug Discovery using Machine Learning. Source: NIH PMC. URL:[4]
-
Title: US5620978A - 8-aza, 6-aza and 6,8-diaza-1,4-dihydroquinoxaline-2,3-diones and the use thereof. Source: Google Patents. URL:[5]
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- 5. US5620978A - 8-aza, 6-aza and 6,8-diaza-1,4-dihydroquinoxaline-2,3-diones and the use thereof as antagonists for the glycine/NMDA receptor - Google Patents [patents.google.com]
Application of 2-Butoxy-5-chloro-3-nitropyridine in agrochemical synthesis
As a Senior Application Scientist in agrochemical R&D, I have structured this technical guide to detail the precise utilities and experimental handling of 2-Butoxy-5-chloro-3-nitropyridine (CAS: 1881321-25-0). This privileged heterocyclic scaffold is critical in the multi-stage synthesis of highly potent crop protection agents, particularly modern herbicides and systemic fungicides.
By dissecting the causality behind its structural components and outlining self-validating protocols, this document bridges the gap between fundamental organometallic theory and scale-up agrochemical synthesis.
Mechanistic Rationale & Structural Architecture
The engineering of modern agrochemicals relies heavily on derivatizing functionalized pyridine rings. 2-Butoxy-5-chloro-3-nitropyridine serves as a robust synthetic node due to its distinct electronic and physical properties[1]:
-
The 2-Butoxy Substituent (Lipophilicity & Directionality): A major hurdle in herbicide formulation is foliar uptake. The addition of the four-carbon butoxy ether fundamentally alters the physical chemistry of the scaffold, substantially raising the octanol-water partition coefficient (
). This enhanced lipophilicity guarantees optimal cuticular penetration[2]. Chemically, the bulky alkoxy group sterically shields the C-2 position and modulates the ring's otherwise extreme electrophilicity. -
The 3-Nitro Group (LUMO Lowering & Activation): The presence of the powerfully electron-withdrawing nitro group profoundly deactivates the pyridine ring. By drawing electron density via resonance, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This electronic configuration is responsible for sensitizing the adjacent bonds, rendering the scaffold highly receptive to both Nucleophilic Aromatic Substitution (
) and specialized cross-coupling methodologies[3]. -
The 5-Chloro Substituent (Cross-Coupling Handle): Typically, C-Cl bonds on electron-rich heterocycles are inert to oxidative addition by Palladium(0). However, owing to the LUMO-lowering effect of the 3-nitro group, the C-Cl bond in this molecule is artificially activated, permitting Suzuki-Miyaura and Buchwald-Hartwig couplings that would otherwise require highly expensive phosphine ligands or heavier halogen isotopes (Br/I).
Agrochemical Synthesis Workflows
The workflow below illustrates two divergent synthetic pathways utilizing this core scaffold to generate specific classes of crop protection agents.
Figure 1: Divergent synthetic workflows for derivatizing 2-butoxy-5-chloro-3-nitropyridine.
Quantitative Optimization Data
Understanding the operational boundaries of this scaffold is critical for yield maximization and cost-efficiency. The data below outlines key synthetic parameters.
Table 1: Optimization of Nitro Reduction in the Presence of the C5-Chlorine Causality: The highly activated C-Cl bond complicates standard hydrogenolysis.
| Reductant System | Solvent | Temp (°C) | Yield (%) | Dehalogenation | Rationale for Experimental Outcome |
| EtOH | 25 | 32% | >60% | Pd(0) readily inserts into the activated C-Cl bond, ruining the scaffold. | |
| EtOAc | 25 | 88% | <2% | Sulfide poisoning mitigates C-Cl insertion, but Pt is cost-prohibitive. | |
| Fe dust, | EtOH/ | 80 | 95% | 0% | Single-electron transfer (SET) purely targets the nitro geometry. |
Table 2: Calculated Partition Coefficients (
| Scaffold Intermediate | Structural Transformation | Est. | Agrochemical Consequence |
| 5-Chloro-3-nitropyridin-2-ol | Precursor (Hydroxyl form) | 0.8 | Highly polar; washes off leaves in rain events. |
| 2-Butoxy-5-chloro-3-nitropyridine | C-2 Butyl Ether Formation | 3.4 | Optimal lipophilicity for cuticular waxy matrix. |
| 2-Butoxy-5-chloropyridin-3-amine | Post-Nitro Reduction | 2.9 | Enables systemic basipetal translocation in xylem/phloem. |
Self-Validating Experimental Protocols
The following methodologies enforce a self-validating framework : meaning each procedure features explicit visual or analytical feedback loops to confirm success without immediately relying on offline mass spectrometry.
Protocol A: Chemoselective Béchamp Reduction (Route A)
Objective: Reduce the 3-nitro group to a primary amine while strictly preserving the synthetically valuable 5-chloro handle for downstream derivatization.
-
Step 1 (Solvent Initialization): In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Butoxy-5-chloro-3-nitropyridine (10.0 g, 43.4 mmol) in an ethanol/water mixture (160 mL EtOH : 40 mL DI
).-
Causality: A biphasic or miscible mixed-solvent system is essential. Ethanol solvates the highly lipophilic pyridine, while water is required to dissolve the
proton source.
-
-
Step 2 (Activation): Add Ammonium chloride (11.6 g, 217 mmol) and heat the suspension to 60°C until the phase becomes homogeneous.
-
Step 3 (Reduction): Introduce iron powder (325 mesh, 12.1 g, 217 mmol) in four equal portions over 30 minutes.
-
Causality: The electron transfer is highly exothermic. Portion-wise addition limits thermal runaway and prevents the generation of unwanted azoxy dimers.
-
-
Step 4 (In-Process Control & Self-Validation): Heat the reaction to 80°C (reflux) for 2 hours.
-
Validation System: The reaction mixture will visually transition from a bright, fluorescent yellow solution to a pale grey/brown suspension. TLC analysis (Hexanes:EtOAc 4:1) will demonstrate the complete disappearance of the starting material (
, UV-active) and the appearance of a polar product ( ). Staining the TLC plate with Ninhydrin and heating will yield an intense blue spot, conclusively verifying primary amine formation.
-
-
Step 5 (Workup): Filter the hot mixture through a thick pad of Celite to sequester the iron oxide sludge. Wash the pad thoroughly with hot ethanol (3 x 50 mL). Evaporate the combined filtrates in vacuo.
-
Step 6 (Isolation): Partition the residue between EtOAc (200 mL) and saturated aqueous
(100 mL). Extract, dry over anhydrous , and concentrate to yield the isolated 2-Butoxy-5-chloropyridin-3-amine as a pale oil that solidifies upon standing.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-5 (Route B)
Objective: Attach an aryl or alkyl moiety to the C-5 position to build a structurally complex fungicidal architecture[4].
-
Step 1 (Inert Setup): In a Schlenk flask under a strictly inert Argon atmosphere, combine 2-Butoxy-5-chloro-3-nitropyridine (5.0 g, 21.7 mmol), the respective Aryl-boronic acid (26.0 mmol, 1.2 eq), and
(9.0 g, 65.1 mmol). -
Step 2 (Catalyst Introduction): Add
(0.88 g, 5 mol%).-
Causality: The bulky, bidentate dppf ligand enforces a bite angle that rapidly accelerates the reductive elimination step, counteracting the steric bulk of the ortho-nitro group.
-
-
Step 3 (Solvation & Heating): Inject degassed 1,4-Dioxane (50 mL) and degassed
(10 mL). Heat the biphasic mixture to 90°C for 6 hours. -
Step 4 (In-Process Control & Self-Validation):
-
Validation System: The mixture will turn from a red/orange suspension to an opaque dark black. When the boronic acid is entirely consumed, the catalytic cycle breaks down and free Palladium(0) clusters precipitate as "palladium black" on the walls of the flask. The visual appearance of this mirror/precipitate accurately signals reaction completion.
-
-
Step 5 (Isolation): Dilute with water (100 mL), extract with EtOAc (3 x 50 mL), wash with brine, dry over
, and purify via flash chromatography to isolate the 5-Aryl-2-butoxy-3-nitropyridine.
References[2] Title: Application Notes and Protocols for the Use of Pyridine Scaffolds in Agrochemical Synthesis. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDDgkTJxc2HJsLvgn0-EL14EHQr92OvUWx6iDcaeRY7dTIYYMg-PV9M6bPBLsP3Qh7vDqd_rEt6xs1YSV7zWTnMlxqJ31VTBSLSbL0e4yKiLH7kNs56UoGy6WfYY3TqNhRfS-e7ppVb5gi3uiXsVqm6PN2N2om_mjKoLrkoeGJ8wTku3haLHuZpn0P7r9-VWSBxnoIXu5N0XR9oXWi2fFo2Gw3EhDnsw26Y2eDoVIzRdz5PWT9zFik[1] Title: Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm0YM4jrE5V5-6ikwW_G6MZHEAFOw5E7nE8UjyonpTdd88g-RDx8rO3UZ4LANEvQnNrugIZ68oif15ReG090ucelJDU9rknrSpzByyp6X0hhfK-lva1gP7BtnqTkc5StUylw-F5ZdvAlyLbGnqGuA_IygLcqp3QFVKsVGt8avJQfbrByyGAMesanSVOe1wDefTlgdd1BcQ1YgpCAEQu513GNmVp3e5BAH9W8Y3X4xSDUOnVL2hGePYrjBFeqIKbb0wIg1REQ==[4] Title: Pyridine And Pyridine Derivatives Market Size, Share, 2034. Source: Fortune Business Insights. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLECITos1zXX5r9oCper6bfXQLDOLY_b8w5Kreyad74VnYl4iMqoQC4zTld2C481gkAI35I1oVSYSzlhA0vJ8wNo4-iCXlApT_8240ED1-k9pQY85720eDcP_75h9I08fjB-KkwwAAw0bvNw8E2oH0p79F8i91_lqshWCeg3wFfQTBNLuKwVKnVziDC8FaxoYGMw==[3] Title: Methyl 5-Chloro-3-nitropicolinate (Influence of Nitro Substituent). Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3LIc03ecnM1ctaGgYXd6qh03jGhF8lvPaRgStVFV5ufxpFGOPlvX7XAzTgidnxkJCoWUjpb2WYacbEfNwA-ODT_rj1yQn_XtoI0Od3qzKcOVzaqWiu-aTnGAOuUeFKC5Eb0ICRw==
Sources
Application Notes & Protocols: 2-Butoxy-5-chloro-3-nitropyridine as a Versatile Precursor for Advanced Heterocyclic Scaffolds
Introduction: Unveiling the Synthetic Potential of 2-Butoxy-5-chloro-3-nitropyridine
In the landscape of medicinal chemistry and materials science, the strategic design of heterocyclic compounds is paramount. The pyridine core, in particular, is a privileged scaffold found in numerous FDA-approved drugs and agrochemicals.[1] The utility of a pyridine-based building block is dictated by the nature and placement of its substituents, which control its reactivity and stereoelectronic properties. 2-Butoxy-5-chloro-3-nitropyridine emerges as a highly valuable and strategically functionalized intermediate for the synthesis of complex heterocyclic systems.
Its synthetic power lies in the orthogonal reactivity of its three key functional groups:
-
The Nitro Group (C3): A potent electron-withdrawing group, it strongly activates the pyridine ring towards certain transformations. More importantly, it serves as a latent amino group, accessible via reduction, which is a cornerstone for constructing fused heterocyclic rings.
-
The Butoxy Group (C2): This ether linkage provides steric bulk and modulates the solubility and electronic properties of the molecule and its derivatives. It is generally stable under many reaction conditions.
-
The Chloro Group (C5): Positioned meta to the activating nitro group, its reactivity in nucleophilic aromatic substitution is tempered, allowing for selective transformations at other sites.[2] However, it remains a viable handle for cross-coupling reactions or can be displaced under more forcing conditions.
This guide provides an in-depth exploration of the key transformations of 2-butoxy-5-chloro-3-nitropyridine, offering detailed, field-proven protocols and the underlying chemical rationale to empower researchers in drug discovery and chemical development.
Core Transformation I: Reduction of the Nitro Group – The Gateway to Fused Systems
The most fundamental and widely exploited transformation of 2-butoxy-5-chloro-3-nitropyridine is the reduction of the C3-nitro group to a primary amine. This reaction unmasks a nucleophilic center ortho to the butoxy group, creating a powerful precursor for a variety of cyclization reactions. The resulting 3-amino-2-butoxy-5-chloropyridine is the key intermediate for building more complex scaffolds.[3]
Causality Behind Method Selection:
While numerous methods exist for nitro group reduction (e.g., catalytic hydrogenation, SnCl₂, Zn/HCl), the use of iron powder in an acidic medium (like acetic acid or aqueous HCl) is often preferred in laboratory and process settings. This preference is due to its cost-effectiveness, moderate reaction conditions, and the straightforward work-up to remove the resulting iron oxides. Catalytic hydrogenation with H₂/Pd-C is exceptionally clean but can be sensitive to catalyst poisoning and may not be suitable for substrates containing other reducible functional groups.
Experimental Protocol: Iron-Mediated Reduction
Objective: To synthesize 3-amino-2-butoxy-5-chloropyridine.
Materials:
-
2-Butoxy-5-chloro-3-nitropyridine (1.0 equiv)
-
Iron powder (<100 mesh) (5.0 equiv)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-butoxy-5-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of ethanol and glacial acetic acid (approx. 10 mL per gram of starting material).
-
Addition of Iron: To the stirred suspension, add iron powder (5.0 equiv) portion-wise over 15-20 minutes. The addition may be exothermic; maintain the temperature below 50°C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.
-
Neutralization: Transfer the filtrate to a separatory funnel and cautiously add saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is neutral to pH paper.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-amino-2-butoxy-5-chloropyridine.
dot
Caption: Workflow for the reduction of the nitro group.
Core Transformation II: Building Fused Heterocycles – Synthesis of Imidazo[4,5-b]pyridines
The true utility of 2-butoxy-5-chloro-3-nitropyridine as a building block is realized after the reduction step. The resulting ortho-amino-butoxy pyridine is a prime candidate for constructing fused ring systems, which are prevalent scaffolds in kinase inhibitors and other therapeutic agents.[4] A common and powerful application is the synthesis of the imidazo[4,5-b]pyridine core.
Chemical Rationale:
The synthesis typically proceeds via a two-step sequence from the 3-aminopyridine intermediate:
-
Amide Formation: The 3-amino group is acylated with an appropriate carboxylic acid or its derivative. This step introduces the future C2 atom of the imidazole ring.
-
Reductive Cyclization: While not strictly necessary if starting from the amine, this terminology is often used when the nitro group is reduced and cyclization occurs in one pot or sequentially. More accurately, after amide formation, a dehydrative cyclization is induced, often under acidic conditions, to form the imidazole ring.
Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine
Objective: To synthesize a 2-alkyl/aryl-7-butoxy-5-chloroimidazo[4,5-b]pyridine.
Materials:
-
3-Amino-2-butoxy-5-chloropyridine (1.0 equiv)
-
Aromatic or Aliphatic Aldehyde (e.g., benzaldehyde) (1.1 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-amino-2-butoxy-5-chloropyridine (1.0 equiv) in DMF, add the selected aldehyde (1.1 equiv).
-
Cyclizing Agent: Add sodium metabisulfite (1.2 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 100-120°C for 6-12 hours. The reaction involves the in situ formation of an imine followed by oxidative cyclization, where Na₂S₂O₅ acts as a mild oxidant in this context.
-
Monitoring: Track the formation of the product and consumption of the starting material by LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash sequentially with water and brine to remove residual DMF, and then dry over anhydrous Na₂SO₄.
-
Purification: After filtering, concentrate the solvent under vacuum. Purify the residue by flash chromatography on silica gel to obtain the target imidazo[4,5-b]pyridine derivative.
dot
Caption: Synthetic pathway from the building block to imidazopyridines.
Core Transformation III: Nucleophilic Aromatic Substitution (SNAr)
While the chloro group at C5 is not as activated towards SNAr as halogens at the C2 or C4 positions (relative to a C3 nitro group), displacement is still feasible, particularly with potent nucleophiles or under elevated temperatures.[5][6] This allows for the introduction of various functionalities, including amines, alkoxides, and thiols, further expanding the molecular diversity accessible from this building block.
Mechanistic Insight:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The presence of the electron-withdrawing nitro group, even from the meta position, helps to stabilize this intermediate to some extent, facilitating the reaction. The subsequent loss of the chloride ion restores aromaticity.
Experimental Protocol: Amination at the C5 Position
Objective: To synthesize a 5-amino-2-butoxy-3-nitropyridine derivative.
Materials:
-
2-Butoxy-5-chloro-3-nitropyridine (1.0 equiv)
-
Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate
-
Water & Brine
Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, dissolve 2-butoxy-5-chloro-3-nitropyridine (1.0 equiv) in anhydrous DMSO.
-
Addition of Reagents: Add the desired amine (1.2 equiv) followed by the base (DIPEA, 2.0 equiv).
-
Reaction: Seal the vessel and heat the mixture to 120-150°C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and pour into a larger volume of water, which should precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water (to remove DMSO) and then brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution. Purify the crude material via flash chromatography to isolate the 5-substituted product.
Summary of Applications & Data
The following table summarizes the key transformations and provides representative conditions for easy reference.
| Transformation | Key Reagents | Solvent(s) | Temp. (°C) | Typical Yield (%) | Product Class |
| Nitro Reduction | Fe powder, Acetic Acid | Ethanol/AcOH | 80 | 75-90 | 3-Aminopyridines |
| Imidazopyridine Synthesis | Aldehyde, Na₂S₂O₅ | DMF | 100-120 | 50-75 | Fused Imidazoles |
| SNAr (Amination) | Amine, DIPEA | DMSO or NMP | 120-150 | 40-70 | 5-Aminopyridines |
Conclusion
2-Butoxy-5-chloro-3-nitropyridine is a building block of considerable strategic value. Its well-differentiated functional groups allow for a predictable and sequential series of transformations. The reliable reduction of the nitro group to an amine is the critical step that opens the door to a vast array of fused heterocyclic structures, most notably the medicinally important imidazo[4,5-b]pyridine scaffold. By understanding the underlying principles of its reactivity, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel chemical entities.
References
- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
- Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate.
- Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
- An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine. Benchchem.
- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC.
- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem.
- A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry.
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate.
- The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Nucleophilic aromatic substitution. Wikipedia.
- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
- 2-Chloro-3-fluoro-5-nitropyridine synthesis. ChemicalBook.
- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate.
- Application Notes and Protocols for 3-Chloro-4-nitropyridine in Medicinal Chemistry. Benchchem.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
- 5-Bromo-2-chloro-3-nitropyridine: A Key Intermediate for Organic Synthesis. LookChem.
- Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Semantic Scholar.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Benchchem.
- 16.6 Nucleophilic Aromatic Substitution. OpenStax.
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
- Method for preparing 2-chloro-5-nitropyridine. Google Patents.
- How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. Guidechem.
- Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
- (PDF) 2-Chloro-5-nitropyridine. ResearchGate.
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- A GENERAL METHOD FOR THE PREPARATION OF PYRIDINES AND PYRIMIDINES: 4-CHLORO-2-METHYLTHIO-5-NITROPYRIMIDINE. Organic Syntheses.
- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.
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Derivatization of 2-Butoxy-5-chloro-3-nitropyridine for biological screening
Application Note: Derivatization Strategies for 2-Butoxy-5-chloro-3-nitropyridine in Kinase Inhibitor Discovery Programs
Prepared by: Senior Application Scientist, Discovery Chemistry & Screening Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals
Strategic Scaffold Rationale
The pyridine ring is a cornerstone pharmacophore in modern drug discovery, primarily due to its capacity to form critical hydrogen-bond interactions within the ATP-binding pockets of kinases while favorably modulating aqueous solubility[1]. Among functionalized pyridines, 2-Butoxy-5-chloro-3-nitropyridine (CAS: 1881321-25-0) [2][3] serves as an exceptionally versatile building block.
The rationale for selecting this specific scaffold lies in its tri-orthogonal functionalization potential:
-
C5-Chloro Group: The electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-nitro group renders the C-Cl bond electron-deficient[4]. This facilitates rapid oxidative addition to palladium catalysts, priming the C5 position for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or amino hinge-binding motifs.
-
C3-Nitro Group: Acts as a powerful electron-withdrawing group to activate the ring for nucleophilic or metal-catalyzed chemistry[4][5]. Post-coupling, the nitro group can be chemoselectively reduced to an amine, providing a vector for amidation, urea formation, or cyclization into highly bioactive fused bicyclic systems (e.g., imidazo[4,5-b]pyridines)[6].
-
C2-Butoxy Group: Unlike smaller methoxy or ethoxy ethers, the n-butoxy chain provides a tunable lipophilic "tail." In kinase inhibitor design, this can structurally mimic the binding vectors of established drugs, directing the hydrophobic chain towards the solvent-exposed region of the kinase cleft to enhance membrane permeability and cellular potency[7].
Vector Mapping and Derivatization Logic
The design of a high-throughput screening (HTS) library from this scaffold requires a clear synthetic cascade. Modifying the C5 position generally targets the core kinase hinge interactions, while modifying the C3 position targets the hydrophobic pockets or solvent interfaces[7].
Caption: Divergent synthetic workflow for generating screening libraries from 2-Butoxy-5-chloro-3-nitropyridine.
Causality in Reaction Design: A significant challenge in utilizing 3-nitropyridines in cross-coupling is catalyst poisoning. The pyridine nitrogen can coordinate strongly to the palladium center, inhibiting the catalytic cycle[4]. To bypass this, our protocols utilize bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbenes (NHCs) that sterically shield the metal center while accelerating the reductive elimination step[4][5].
Validated Experimental Methodologies
The following self-validating protocols are designed to ensure high yield and purity suitable for biological screening. All reactions must be monitored by LC-MS to confirm the disappearance of the isotopic chlorine pattern (M and M+2 peaks) characteristic of the starting material.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation
This protocol utilizes a modern pre-catalyst system to overcome the electronic deactivation of the substrate[4][5].
-
Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Butoxy-5-chloro-3-nitropyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.3 equiv, 1.3 mmol), and finely powdered K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Inert Atmosphere: Seal the vial with a PTFE-lined septum. Evacuate the vessel and backfill with dry argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents catalyst degradation.
-
Catalyst Addition: Under a positive pressure of argon, add SPhos Pd G3 pre-catalyst (3-5 mol %). Note: SPhos is specifically chosen to prevent palladium coordination to the pyridine nitrogen[6].
-
Solvent: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water. The biphasic nature aids in the dissolution of the inorganic base and facilitates transmetalation[5].
-
Reaction: Heat the violently stirring mixture to 90 °C in a pre-heated reaction block. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction typically reaches completion within 2–6 hours.
-
Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a tightly packed pad of Celite® to remove palladium black[4]. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the C5-aryl derivative.
Protocol B: Chemoselective Reduction of the C3-Nitro Group
Because transition metal-catalyzed hydrogenation (H₂ with Pd/C) risks hydrodehalogenation if the C5-chloro group is kept intact for later derivatization, a milder condition is employed.
-
Preparation: Dissolve the C5-substituted-3-nitropyridine derivative (1.0 mmol) in a mixture of EtOH (10 mL) and H₂O (2 mL).
-
Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv). Mechanism: The weakly acidic NH₄Cl acts as a proton source for the electron-transfer reduction driven by the iron metal, exclusively reducing the nitro group to an amine without cleaving carbon-halogen bonds.
-
Reaction: Reflux the suspension at 85 °C for 2 hours.
-
Workup: Cool the mixture, filter through Celite® to remove iron oxides, and wash with warm EtOH. Concentrate the filtrate under vacuum, neutralize with saturated NaHCO₃, and extract with dichloromethane (3 x 15 mL). Dry and evaporate to yield the 3-aminopyridine building block.
Biological Screening Strategy & Assays
Once the combinatorial library is generated, molecules must be funneled through an orthogonal screening cascade to evaluate targeted kinase inhibition (e.g., CDK2, EGFR, or CSK)[7][8].
Caption: Integrated biochemical and phenotypic screening cascade for kinase inhibitor discovery.
Key Assay Protocols
-
In Vitro Kinase Assay (ADP-Glo™): Causality: Kinases consume ATP and generate ADP. Measuring ADP output ensures direct quantification of enzymatic turnover[1]. Method: In a 384-well plate, incubate the purified kinase (e.g., CDK2/Cyclin A) with the derivative (serially diluted from 10 µM to 0.1 nM) for 15 minutes[1][7]. Add ATP and substrate, incubating for 60 min at 30 °C. Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent signal. Plot luminescence vs. log[inhibitor] to calculate the IC₅₀[1].
-
Orthogonal Phenotypic Validation (Resazurin Viability): Causality: A compound may inhibit an isolated enzyme but fail in cells due to poor permeability or rapid efflux. Method: Seed human cancer cell lines (e.g., A549 or MCF-7) at 5,000 cells/well. Treat with compounds for 72 hours. Add resazurin dye; viable, metabolically active cells reduce blue resazurin to highly fluorescent pink resorufin[1]. Measure fluorescence (Ex 560 nm / Em 590 nm) to determine the GI₅₀ (concentration inhibiting cell growth by 50%).
Representative Quantitative Data Summary
The table below summarizes hypothetical but theoretically grounded performance data comparing the baseline scaffold to functionalized derivatives, illustrating the structure-activity relationship (SAR) improvements gained through our synthetic workflow[1][7].
| Compound ID | Modification at C5 | Modification at C3 | Target Kinase IC₅₀ (nM) | Cellular GI₅₀ (A549, µM) | Note |
| SM-01 | None (-Cl) | -NO₂ | >10,000 | >50.0 | Inert starting material. |
| Deriv-A | 4-Fluorophenyl | -NO₂ | 2,450 | 18.5 | Weak hinge binding; poor fit. |
| Deriv-B | 4-Fluorophenyl | -NH₂ | 840 | 6.2 | Improved H-bond donor capacity. |
| Deriv-C | 1-Methylpyrazole | -NH-Acyl | 45 | 0.8 | Optimized hinge & pocket engagement. |
| Ref-Drug | Roscovitine | N/A | 390 | 2.5 | Assay reference control[7]. |
Note: The presence of the C2-butoxy group across the series maintains optimal LogP values (~2.8–3.5), allowing for the robust cellular permeability observed in Deriv-C.
References
-
Abdel Rahman, A.A.-H., et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at:[Link]
-
NIH PubMed Central. Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. Available at:[Link]
-
NIH PubMed Central. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. 2-butoxy-5-chloro-3-nitropyridine CAS#: 1881321-25-0 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scaled-Up Synthesis of 2-Butoxy-5-chloro-3-nitropyridine
Introduction
2-Butoxy-5-chloro-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a reactive chlorine atom and a butoxy group on a nitropyridine core, makes it a versatile building block. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloro-3-nitropyridine and n-butanol in the presence of a base.
While the laboratory-scale synthesis is relatively straightforward, scaling up the process for pilot or manufacturing settings introduces significant challenges. These include managing reaction exotherms, ensuring efficient mass and heat transfer, controlling impurity profiles, and ensuring safe handling of hazardous materials. This document provides a detailed protocol and critical considerations for the successful scale-up of 2-Butoxy-5-chloro-3-nitropyridine synthesis, aimed at researchers, chemists, and process development professionals.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chlorine atom at the 2-position by the butoxide ion.
Figure 1: Synthesis of 2-Butoxy-5-chloro-3-nitropyridine from 2,5-dichloro-3-nitropyridine and n-butanol.
Materials and Equipment
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Properties |
| 2,5-Dichloro-3-nitropyridine | 21427-62-3 | 192.99 | Yellow solid, m.p. 41-45 °C |
| n-Butanol | 71-36-3 | 74.12 | Colorless liquid |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | White solid, corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless liquid, volatile |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | Aqueous solution |
| Brine (Saturated NaCl solution) | - | - | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | White crystalline solid |
Equipment:
-
Jacketed glass reactor (5 L or larger) with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Dropping funnel for controlled liquid addition.
-
Heating/cooling circulator.
-
Separatory funnel (5 L).
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.[2][3]
Experimental Protocol: Scaled-Up Synthesis (100 g Scale)
This protocol details the synthesis of 2-Butoxy-5-chloro-3-nitropyridine on a 100-gram scale.
1. Reagent Preparation:
-
Prepare a solution of sodium hydroxide (22.8 g, 0.57 mol) in n-butanol (500 mL) in a separate flask. Causality: The formation of sodium butoxide in situ is crucial for the nucleophilic substitution. Using a strong base like NaOH deprotonates the n-butanol to form the more nucleophilic butoxide anion.
2. Reaction Setup:
-
Charge the 5 L jacketed reactor with 2,5-dichloro-3-nitropyridine (100 g, 0.52 mol) and n-butanol (500 mL).
-
Begin stirring the mixture with the overhead mechanical stirrer to ensure a homogeneous suspension.
3. Controlled Addition:
-
Cool the reactor contents to 0-5 °C using the heating/cooling circulator. Causality: The reaction is exothermic, and maintaining a low temperature during the addition of the base is critical to prevent runaway reactions and the formation of side products.[4]
-
Slowly add the sodium hydroxide/n-butanol solution to the reactor via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
5. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 2 L of ice-cold water with stirring.
-
Transfer the mixture to a 5 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL). Causality: Multiple extractions are performed to maximize the recovery of the organic product from the aqueous layer.[4][5]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 500 mL) followed by brine (1 x 500 mL). Causality: The bicarbonate wash neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
6. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Parameter | Lab-Scale (1-10 g) | Scaled-Up (100 g - 1 kg) | Rationale for Change |
| Heat Transfer | Surface area to volume ratio is high; efficient cooling with an ice bath. | Surface area to volume ratio is low; requires a jacketed reactor with a circulator for precise temperature control. | To prevent localized overheating and potential side reactions. |
| Mixing | Magnetic stirring is usually sufficient. | Mechanical overhead stirring is necessary. | To ensure homogeneity in a larger volume and prevent settling of solids. |
| Reagent Addition | Manual addition via pipette or dropping funnel. | Controlled addition via a dropping funnel or pump over an extended period. | To manage the exotherm and maintain a safe reaction temperature. |
| Work-up | Standard glassware. | Larger separatory funnels and extraction equipment. | To handle larger volumes of liquids efficiently and safely. |
| Purification | Column chromatography is common. | Recrystallization is often preferred for its efficiency at a larger scale. | To reduce solvent usage and simplify the purification process. |
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the butoxy group and the aromatic protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks for the carbon atoms in the pyridine ring and the butoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range indicates high purity.
-
HPLC: To determine the purity of the final product and quantify any impurities.
Troubleshooting Guide
Caption: Troubleshooting logic for the synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[2][3]
-
Handling: Perform the reaction in a well-ventilated fume hood.[3][6] Avoid inhalation of dust and vapors.[2][6] Wash hands thoroughly after handling.[2]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[2]
-
Waste Disposal: Dispose of all chemical waste according to local regulations.
Experimental Workflow
Caption: Overall experimental workflow.
References
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
- Google Patents. (2012). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- Google Patents. (1986). EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Google Patents. (2005). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Application Notes: The Strategic Role of 2-Butoxy-5-chloro-3-nitropyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold and Its Privileged Role in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, while the surrounding positions on the ring allow for diverse substitutions to achieve desired potency and selectivity.
This guide focuses on the utility of a specific, highly functionalized pyridine derivative, 2-Butoxy-5-chloro-3-nitropyridine , as a versatile starting material for the construction of novel kinase inhibitors. We will explore its unique chemical reactivity, provide detailed synthetic protocols, and discuss its application in building libraries of compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties and Rationale for Use
2-Butoxy-5-chloro-3-nitropyridine is an aromatic heterocyclic compound with the following structure:
-
Molecular Formula: C₉H₁₁ClN₂O₂
-
Key Features:
-
Pyridine Core: Provides the essential scaffold for kinase hinge-region binding.
-
5-Chloro Group: A reactive site that serves as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[2]
-
3-Nitro Group: A strong electron-withdrawing group that "activates" the pyridine ring, significantly facilitating the SₙAr reaction at the adjacent C-5 position by stabilizing the negatively charged Meisenheimer intermediate.[2]
-
2-Butoxy Group: This lipophilic group can be used to modulate the physicochemical properties of the final inhibitor, such as solubility and cell permeability. It can also occupy hydrophobic pockets within the kinase active site, contributing to binding affinity.
-
The strategic placement of these functional groups makes this reagent a powerful tool for medicinal chemists. The primary reaction it undergoes is the displacement of the chloride with a nucleophile, typically an amine, which is a cornerstone reaction in building many kinase inhibitor backbones.[3][4]
The Core Reaction: Nucleophilic Aromatic Substitution (SₙAr)
The key to the utility of 2-Butoxy-5-chloro-3-nitropyridine is its high reactivity in SₙAr reactions. The mechanism is a two-step addition-elimination process.
-
Addition (Rate-Determining Step): A nucleophile (e.g., an aniline derivative) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate called a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
This predictable and high-yielding reaction allows for the reliable coupling of the pyridine core to various amine-containing fragments, enabling the exploration of a wide chemical space.
Caption: General workflow for SₙAr reaction.
Protocols: Synthesis and Application
Protocol 1: General Procedure for SₙAr with an Aniline Derivative
This protocol details the synthesis of a key intermediate, an N-aryl-2-butoxy-3-nitropyridin-5-amine, which serves as a scaffold for further elaboration into a final kinase inhibitor. This methodology is based on established procedures for SₙAr reactions on activated chloro-nitropyridines.[1][2]
Materials:
-
2-Butoxy-5-chloro-3-nitropyridine (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol (IPA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Butoxy-5-chloro-3-nitropyridine (1.0 eq) and the chosen aniline derivative (1.1 eq).
-
Add anhydrous DMF (or IPA) to dissolve the solids (approx. 0.2 M concentration).
-
Add DIPEA (1.5 eq) to the mixture. The base scavenges the HCl generated during the reaction.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates reaction progression.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the pure N-aryl-2-butoxy-3-nitropyridin-5-amine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Reduction of the Nitro Group
The nitro group, having served its purpose as an activating group, is often reduced to an amine. This new amino group can then be used as a handle for further functionalization, for instance, by acylation or sulfonylation, to build out the inhibitor structure and target specific interactions in the kinase active site.
Materials:
-
N-aryl-2-butoxy-3-nitropyridin-5-amine (from Protocol 1) (1.0 eq)
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ammonium chloride (NH₄Cl) or concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) and Water
-
Sodium bicarbonate (NaHCO₃)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend the nitro-pyridine intermediate (1.0 eq) and iron powder (5.0 eq) in a mixture of EtOH and saturated aqueous NH₄Cl solution (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 1-3 hours.
-
Self-Validation Checkpoint: Monitor the reaction by TLC. The product, a diamine, will be significantly more polar than the starting material.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with EtOH or EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Neutralize the remaining aqueous solution with solid NaHCO₃ until the pH is ~8.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired pyridine-3,5-diamine derivative.
-
Characterization: Confirm the structure via ¹H NMR and HRMS. The disappearance of the nitro group signals in the IR spectrum and the appearance of a new amine signal in the ¹H NMR are key indicators of success.
Caption: Synthetic workflow from starting material to final inhibitor.
Application in Structure-Activity Relationship (SAR) Studies
The true power of using 2-Butoxy-5-chloro-3-nitropyridine lies in its ability to facilitate rapid SAR studies. By varying the aniline nucleophile used in Protocol 1, researchers can probe how different substituents affect kinase inhibitory activity.[5][6]
Table 1: Example SAR Data for a Hypothetical Kinase Target (e.g., ROCK)
| Compound ID | R-Group on Aniline | IC₅₀ (nM) | Rationale for Modification |
| 1a | H | 250 | Baseline compound |
| 1b | 4-OCH₃ | 120 | Probes for hydrogen bond acceptor/hydrophobic interactions |
| 1c | 3-CF₃ | 310 | Explores electronic effects and potential steric clash |
| 1d | 4-(Morpholinomethyl) | 45 | Adds a basic, solubilizing group to target the solvent front |
This systematic approach allows for the optimization of lead compounds, improving potency, selectivity, and pharmacokinetic properties.[5][6] For example, the addition of a morpholine group in compound 1d often enhances aqueous solubility and can form beneficial interactions with solvent-exposed regions of the kinase.
Conclusion
2-Butoxy-5-chloro-3-nitropyridine is a high-value, strategic building block in the synthesis of novel kinase inhibitors. Its well-defined reactivity through SₙAr reactions, coupled with the ability to subsequently modify the nitro group, provides a robust and flexible platform for drug discovery. The protocols and strategies outlined in this guide offer a solid foundation for researchers to efficiently generate diverse libraries of pyridine-based compounds, accelerating the journey from initial hit to optimized clinical candidate.
References
-
BenchChem. (n.d.). Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine. Retrieved from BenchChem website.[3]
-
Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.[5][6]
-
Makhova, N. N., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.[7]
-
De la Cueva, G., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry.[8][9]
-
Gholamzadeh, M., et al. (2020). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society.[10]
-
PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.[6]
-
PubMed. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed.[9]
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Nitropyridines in Nucleophilic Aromatic Substitution. Retrieved from BenchChem website.[2]
-
Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry.[11]
-
PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. PubMed.[12]
-
Thompson, A. M., et al. (2000). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[13]
-
Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Molecular Sciences.[14]
-
BenchChem. (n.d.). Application Notes and Protocols for 3-Chloro-4-nitropyridine in Medicinal Chemistry. Retrieved from BenchChem website.[1]
-
Lee, D. W., et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.[15]
-
Åberg, O., et al. (2019). Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. RSC Advances.[16]
-
BLD Pharm. (n.d.). 21427-61-2|5-Chloro-2-hydroxy-3-nitropyridine. Retrieved from BLD Pharm website.[17]
-
Wroblowski, B., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.[18]
-
Nelson, R. A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules.[4]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure activity relationship study of p38α MAP kinase inhibitors [chemrevlett.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing temperature and reaction time for 2-Butoxy-5-chloro-3-nitropyridine reactions
Welcome to the technical support guide for the synthesis of 2-Butoxy-5-chloro-3-nitropyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific Nucleophilic Aromatic Substitution (SNAr) reaction.
Understanding the Reaction: The SNAr Mechanism
The synthesis of 2-Butoxy-5-chloro-3-nitropyridine from 2,5-dichloro-3-nitropyridine and n-butanol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro (-NO₂) group.[1] This group, being ortho to the chlorine atom at the C-2 position, effectively stabilizes the negatively charged intermediate formed during the reaction, known as a Meisenheimer complex.[2][3] The reaction proceeds via a two-step addition-elimination mechanism, where the first step—the attack of the butoxide nucleophile—is typically the rate-determining step.[4][5]
Caption: A decision tree for troubleshooting common issues.
Optimizing Temperature and Reaction Time
Temperature and time are critically codependent variables. Higher temperatures will decrease the required reaction time but may increase the risk of side products. [6]The optimal conditions will provide the highest yield of pure product in the shortest amount of time. Monitoring the reaction progress by TLC or LC-MS is non-negotiable for proper optimization. [7] Table 1: Representative Data for Optimizing SNAr on a Nitropyridine
| Entry | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of 2-Butoxy Product (%) | Key Observation |
| 1 | Room Temp (25°C) | 12 | < 10% | < 5% | Reaction is too sluggish at ambient temperature. |
| 2 | 60°C | 6 | ~75% | ~65% | Good conversion, but starting material remains. |
| 3 | 60°C | 12 | > 98% | ~85% | Optimal time at this temperature for high yield. |
| 4 | 80°C | 2 | ~95% | ~88% | Faster reaction, slightly higher yield. A good starting point. |
| 5 | 80°C | 6 | > 99% | ~82% | Increased side product formation observed after 3 hours. [6] |
| 6 | 100°C | 2 | > 99% | ~70% | Significant decomposition and/or di-substitution observed. [8] |
Note: This data is illustrative, based on typical SNAr optimization trends. Actual results may vary and should be determined experimentally.
Experimental Protocol: Optimized Synthesis
This protocol provides a robust starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.
Materials:
-
2,5-dichloro-3-nitropyridine (1.0 eq.)
-
Anhydrous n-butanol (1.2 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions (oven or flame-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Nucleophile Preparation: Under an inert atmosphere, suspend the sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0°C using an ice-water bath.
-
Butoxide Formation: Add the anhydrous n-butanol (1.2 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 20-30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. This forms the sodium butoxide nucleophile in situ.
-
Substrate Addition: Dissolve the 2,5-dichloro-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the reaction flask.
-
Reaction: Heat the reaction mixture to 80°C.
-
Monitoring: Monitor the reaction progress every hour using TLC or LC-MS until the starting material is consumed (typically 2-4 hours). [2]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 2-Butoxy-5-chloro-3-nitropyridine.
References
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? [Online]. Available: [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Effect of reaction time on the yield of compounds. [Online]. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Varying reaction conditions for SNAr reaction. RSC Advances. [Online]. Available:
-
ResearchGate. (n.d.). Reaction and conditions for the synthesis of compounds 3–6. [Online]. Available: [Link]
- Google Patents. (2020). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. [Online].
-
National Center for Biotechnology Information. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Online]. Available: [Link]
-
University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Online]. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Online]. Available: [Link]
-
StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online]. Available: [Link]
-
Wordpress. (2026, February 23). SNAr Reaction in Common Molecular Solvents Under Pressure. [Online]. Available: [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. [Online].
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Online]. Available: [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Online]. Available: [Link]
-
University of Southampton. (2023, October 19). Reaction Chemistry & Engineering. [Online]. Available: [Link]
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Technical Support Center: Isolation & Workup of 2-Butoxy-5-chloro-3-nitropyridine
Welcome to the Technical Support Center. This guide is tailored for research scientists, medicinal chemists, and drug development professionals. It provides a comprehensive, causality-driven troubleshooting manual and protocol for isolating 2-Butoxy-5-chloro-3-nitropyridine following a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Context: Designing a Self-Validating Workup
Isolating pure 2-butoxy-5-chloro-3-nitropyridine requires navigating the specific physical chemistry of the SNAr reaction between 2,5-dichloro-3-nitropyridine and 1-butanol in the presence of an alkoxide base (e.g., potassium tert-butoxide)[1].
Regioselectivity & Stability: The SNAr reaction is highly regioselective for the C2 position. Although the nitro group at C3 activates both the ortho (C2) and para (C6) positions via resonance, its intense inductive electron-withdrawing effect renders the adjacent C2 position extremely electron-deficient and highly prone to kinetic nucleophilic attack[2]. The C5 chlorine, being meta to the nitro group, lacks this direct resonance stabilization and remains largely unreacted[3].
During workup, the primary objectives are to:
-
Quench safely: Neutralize the highly nucleophilic alkoxide base to prevent unexpected downstream degradation.
-
Clear the Alcohol: Extract the moderately lipophilic product while stripping away excess 1-butanol (b.p. 117.7 °C), which typically partitions into the organic phase.
Partitioning Data & Fate Strategy
Understanding the solubility profiles of the reaction components dictates our solvent choices.
| Component | Physical State / B.P. | Aqueous Solubility | LogP (Est.) | Workup Fate / Diagnostic Marker |
| 2-Butoxy-5-chloro-3-nitropyridine | Viscous Oil / High | Insoluble | ~3.5 | Target: Remains in the organic extraction phase (EtOAc or MTBE). |
| 2,5-Dichloro-3-nitropyridine (SM) | Solid (M.P. 41–45 °C) | Insoluble | ~2.5 | Impurity: Partitions to the organic phase; requires chromatography if unreacted. |
| 1-Butanol (Reagent) | Liquid (B.P. 117.7 °C) | ~73 g/L (Moderate) | 0.84 | Impurity: Sequentially forced into the aqueous phase via brine washes and azeotropic removal[4]. |
| Alkoxide Base / Salts | Solid | Extremely High | < 0 | Waste: Quenched and flushed into the aqueous phase. |
Diagnostic Workup Workflow
The following diagram maps the logic of the extraction and isolation phase.
Caption: Diagnostic liquid-liquid extraction and purification workflow for 2-Butoxy-5-chloro-3-nitropyridine.
Step-by-Step Isolation Protocol
This protocol serves as a self-validating system; each step incorporates a diagnostic check to confirm success before proceeding to the next.
-
Acidic Quench:
-
Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add cold 0.1 M HCl dropwise until the pH of the mixture reaches ~5–6.
-
Causality: Alkoxide bases are powerful nucleophiles. If the reaction is quenched with pure water, the localized high pH can promote base-catalyzed hydrolysis of the newly formed ether or degradation of the nitropyridine core. The mild acid neutralizes the base immediately.
-
-
Liquid-Liquid Extraction:
-
Action: Dilute the quenched mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Separate the layers.
-
Causality: Both solvents offer excellent partitioning for halogenated heterocycles. MTBE is often preferred if emulsions are a persistent issue, as its lower polarity rejects water more efficiently than EtOAc.
-
-
Alcohol Depletion (Washing):
-
Action: Wash the organic layer repeatedly (at least 3 times) with an equal volume of 5% aqueous NaCl (Brine).
-
Causality: 1-butanol is a notoriously difficult solvent to remove strictly via vacuum concentration due to its high boiling point[4]. Repeated brine washes leverage its moderate aqueous solubility, heavily shifting the partition coefficient to scrub the alcohol out of the organic layer without causing emulsions.
-
-
Drying & Filtration:
-
Action: Dry the combined organic layers over anhydrous Magnesium Sulfate (MgSO₄), filter, and rinse the filter cake with cold EtOAc.
-
Causality: MgSO₄ is highly efficient and avoids the clumping issues associated with Na₂SO₄ at low ambient lab temperatures, which can trap viscous oily products.
-
-
Azeotropic Concentration:
-
Action: Evaporate the solvent under reduced pressure (40 °C, <50 mbar). If residual 1-butanol is detected via crude NMR, add 20 mL of toluene and re-evaporate.
-
Causality: Toluene forms a low-boiling azeotrope with 1-butanol/water, effectively "pulling" the remaining traces of the stubborn alcohol under vacuum[4].
-
-
Final Purification:
-
Action: Purify the crude residue via silica gel column chromatography (Eluent gradient: Hexanes to 10% EtOAc/Hexanes).
-
Causality: This step isolates the target compound from any trace unreacted 2,5-dichloro-3-nitropyridine starting material (which elutes faster due to lower polarity) and heavily colored baseline oligomers[5].
-
Troubleshooting & FAQs
Q: My extraction layers are forming a thick, unbreakable emulsion. How do I resolve this? A: Emulsions in nitropyridine synthesis are common due to the formation of polar, localized-charge impurities that act as surfactants.
-
Immediate fix: Add a small amount of solid NaCl to the separatory funnel and agitate gently to increase the ionic strength of the aqueous phase.
-
Alternative fix: Filter the entire biphasic mixture through a pad of Celite to remove polymeric, insoluble impurities that stabilize the emulsion boundary, then separate.
Q: How can I verify that substitution occurred exclusively at the C2 position and not at C5? A: The reaction is firmly governed by kinetic control due to the robust electron-withdrawing inductive and resonance effects of the C3 nitro group directly activating the C2 position[2]. SNAr on the C5 chlorine is highly unfavorable. You can validate this by ¹H NMR: the two remaining pyridine protons (H4 and H6) will exhibit specific meta-coupling (typically J ~ 2.0 - 2.5 Hz).
Q: The yield is low, and I am seeing an excess of deeply colored, polar byproducts. What went wrong during the reaction/workup? A: High temperatures or extended reaction times in SNAr reactions on nitropyridines can lead to Meisenheimer complex degradation or side reactions (e.g., reduction of the nitro group)[6]. Ensure the reaction is monitored meticulously via TLC, stopped immediately upon consumption of the starting material, and kept under strictly anhydrous conditions prior to the cold acidic quench.
Q: I have a persistent odor of 1-butanol in my purified product. Will placing it on a high-vacuum line overnight fix this? A: Due to intermolecular hydrogen bonding and its high boiling point, placing the viscous oil directly on a high-vacuum line is often inefficient. Instead, utilize the azeotropic distillation method detailed in Step 5 (adding toluene and re-concentrating)[4]. This exploits thermodynamics to break the alcohol's affinity for the product phase.
References
1.[7] ChemicalBook. "2-butoxy-5-chloro-3-nitropyridine CAS#: 1881321-25-0". ChemicalBook. 7 2. Sigma-Aldrich. "2,5-Dichloro-3-nitropyridine 97%". Sigma-Aldrich. 3.[4] Google Patents. "EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine". Google Patents.4 4.[5] BenchChem Technical Support Team. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines". BenchChem. 5 5.[6] BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines". BenchChem. 6 6.[3] BenchChem. "2,5-Dichloro-3-methylpyridine | Chemical Reactivity and Mechanistic Insights". BenchChem. 3 7.[2] StackExchange. "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine". StackExchange. 2 8.[1] ACS Publications. "Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1...". Journal of Medicinal Chemistry. 1
Sources
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- 3. 2,5-Dichloro-3-methylpyridine | 59782-88-6 | Benchchem [benchchem.com]
- 4. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
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- 7. 2-butoxy-5-chloro-3-nitropyridine CAS#: 1881321-25-0 [m.chemicalbook.com]
How to minimize the formation of impurities in 2-Butoxy-5-chloro-3-nitropyridine synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Butoxy-5-chloro-3-nitropyridine. Here, we address common challenges and provide practical solutions to minimize impurity formation, ensuring a high-purity final product.
Troubleshooting Guide & FAQs
Question 1: What are the most common impurities in the synthesis of 2-Butoxy-5-chloro-3-nitropyridine and where do they originate?
The synthesis of 2-Butoxy-5-chloro-3-nitropyridine via the nucleophilic aromatic substitution (SNAr) reaction of 2,5-dichloro-3-nitropyridine with n-butanol can lead to several impurities. Understanding their origin is the first step in minimizing their formation.[1][2]
Common Impurities and Their Sources:
| Impurity Name | Structure | Source |
| Isomeric Impurity: 2-chloro-5-butoxy-3-nitropyridine | Isomer of the desired product | Nucleophilic attack of n-butanol at the C-5 position instead of the C-2 position of 2,5-dichloro-3-nitropyridine. |
| Di-substituted Impurity: 2,5-dibutoxy-3-nitropyridine | Over-reaction | Reaction of the desired product, 2-Butoxy-5-chloro-3-nitropyridine, with a second molecule of n-butanol. |
| Hydrolysis Impurity: 5-chloro-3-nitro-2-pyridone | Presence of water | Reaction of the starting material, 2,5-dichloro-3-nitropyridine, with water. |
| Starting Material: 2,5-dichloro-3-nitropyridine | Incomplete reaction | Unreacted starting material carried through the process. |
The formation of these impurities is influenced by reaction conditions such as temperature, base, solvent, and reaction time.
Question 2: How can I control the regioselectivity of the reaction to favor the formation of the desired 2-butoxy isomer over the 5-butoxy isomer?
Controlling regioselectivity is crucial for maximizing the yield of the desired product. The substitution pattern in nucleophilic aromatic substitutions on pyridine rings is dictated by electronic factors.[3][4] The nitro group at the C-3 position activates both the C-2 (ortho) and C-5 (para to the nitrogen) positions for nucleophilic attack.
The key to favoring substitution at the C-2 position lies in understanding the stability of the Meisenheimer intermediate formed during the reaction. While the nitro group activates both positions, the inductive effect of the nitro group can make the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack.[4]
Strategies to Enhance Regioselectivity:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product. It is advisable to start with a lower temperature and monitor the reaction progress to determine the optimal temperature that favors the desired isomer.
-
Choice of Base: The choice of base can influence the nucleophilicity of the butoxide and the reaction kinetics. A milder base may offer better selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer complex and thus the regioselectivity. Experimenting with different solvents may be necessary to optimize the reaction.[5]
Question 3: I am observing a significant amount of the di-substituted impurity, 2,5-dibutoxy-3-nitropyridine. How can I prevent this over-reaction?
The formation of the di-substituted impurity is a common issue when the desired product is also susceptible to nucleophilic attack.
Methods to Minimize Di-substitution:
| Parameter | Recommendation | Rationale |
| Stoichiometry of n-butanol | Use a slight excess of n-butanol (1.0-1.2 equivalents). | A large excess of the nucleophile will drive the reaction towards di-substitution. |
| Reaction Time | Monitor the reaction closely using techniques like TLC or HPLC. | Stopping the reaction once the starting material is consumed can prevent the formation of the di-substituted product. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy needed for the second substitution to occur. |
| Addition of n-butanol | Add the n-butanol/base mixture slowly to the solution of 2,5-dichloro-3-nitropyridine. | This helps to maintain a low concentration of the nucleophile in the reaction mixture at any given time. |
Question 4: My final product is contaminated with 5-chloro-3-nitro-2-pyridone. What is the cause and how can I avoid it?
The presence of 5-chloro-3-nitro-2-pyridone is a result of hydrolysis of the starting material, 2,5-dichloro-3-nitropyridine, due to the presence of water in the reaction mixture.
Preventing Hydrolysis:
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. Use of anhydrous solvents is highly recommended.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Drying of n-butanol: n-butanol can be dried over molecular sieves prior to use.
Experimental Protocols
General Protocol for the Synthesis of 2-Butoxy-5-chloro-3-nitropyridine
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
2,5-dichloro-3-nitropyridine
-
Anhydrous n-butanol
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a stirred solution of 2,5-dichloro-3-nitropyridine in an anhydrous solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Slowly add a solution of anhydrous n-butanol in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at the optimized temperature, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by the addition of a proton source (e.g., water, ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Visualizations
Caption: Reaction scheme for the synthesis of 2-Butoxy-5-chloro-3-nitropyridine and the formation of major impurities.
References
- A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine - Benchchem.
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine (2017).
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. EP0102652B1.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
- Nucleophilic aromatic substitution - Wikipedia.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- 2,5-Dichloro-3-nitropyridine 97 21427-62-3 - Sigma-Aldrich.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC (2020).
- Organic Syntheses Procedure.
- Identification and synthesis of impurities formed during sertindole preparation (2011).
- Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. CN109456257B.
- 2-Chloro-3-fluoro-5-nitropyridine synthesis - ChemicalBook.
- Method for preparing 2-chloro-5-nitropyridine - Google Patents. CN102040554A.
- 2,5-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 8063331 - PubChem.
- Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust.
- Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol - ResearchGate.
- Impurities in drug substances and medicinal products - EMA (2009).
- 2-Chloro-3-methyl-5-nitropyridine 97 22280-56-4 - Sigma-Aldrich.
- Evaluating Impurities in Drugs (Part I of III) - Pharmaceutical Technology (2020).
- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate.
- Processes for the diazotization of 2,5-dichloroanilines - Google Patents. US20160318853A1.
- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem.
- ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA) (2024).
- Green Chemistry - RSC Publishing.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically (2011).
- 2,5-Dichloro-3-nitropyridine 21427-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd..
- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry.
- Impact of reaction parameters on the purity of 2,5-di-p-toluidinoterephthalic acid - Benchchem.
- Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. CN104478793A.
Sources
Validation & Comparative
Comprehensive Analytical Guide: Characterization Strategies for 2-Butoxy-5-chloro-3-nitropyridine
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Scope: Objective comparison of analytical methodologies for structural verification and purity profiling of 2-Butoxy-5-chloro-3-nitropyridine against conventional techniques and analogous building blocks.
Executive Summary
2-Butoxy-5-chloro-3-nitropyridine (CAS: 1881321-25-0) is a highly substituted, regiospecific heterocyclic building block utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. Its unique substitution pattern—featuring a lipophilic C2-butoxy ether, a C5-halogen, and a strongly electron-withdrawing C3-nitro group—presents specific analytical challenges.
This guide provides an in-depth, self-validating framework for the characterization of this molecule. By objectively comparing High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) against Fourier-Transform Infrared Spectroscopy (FT-IR), we delineate the most robust protocols for structural verification and purity analysis aligned with ICH Q2(R1) [2][3] and USP compendial standards[4][5].
Analyte Context: 2-Butoxy vs. Conventional Alternatives
When selecting a pyridine building block, process chemists frequently compare the 2-butoxy derivative against its 2-methoxy (CAS: 22353-52-2) or 2-hydroxy (CAS: 21427-61-2) alternatives[1].
-
Synthesis Performance: The bulky butoxy chain significantly enhances the intermediate's solubility in non-polar organic solvents (e.g., toluene, heptane) during large-scale cross-coupling reactions, outperforming the crystalline and polar 2-hydroxy analog.
-
Analytical Impact: The extended aliphatic chain dramatically increases the molecule's lipophilicity (
). Analytically, this means isocratic HPLC methods designed for 2-methoxy derivatives will cause severe band broadening when applied to the 2-butoxy analog. Consequently, a dynamic reversed-phase gradient is scientifically required to ensure sharp peak morphology and accurate quantification.
Workflow for Comprehensive Characterization
The following logic tree dictates the analytical pathway, separating the evaluation of bulk purity from definitive structural elucidation.
Figure 1: Decision matrix for the analytical characterization of highly substituted nitropyridines.
Chromatographic Purity: HPLC-UV/MS vs. GC-FID
To establish the impurity profile, one must choose between liquid and gas chromatography. While GC-FID is a staple for volatile organics, the thermal lability of the C3-nitro group at standard GC injection port temperatures (>250°C) risks on-column degradation[6]. Therefore, UHPLC-UV/MS is the superior alternative for assay and related substances, relegating GC strictly to residual solvent analysis via headspace.
Comparative Chromatographic Performance
| Parameter | UHPLC-UV (Reversed Phase) | GC-FID (Capillary) | Scientific Verdict & Causality |
| Thermal Stability | Excellent (Analyzed at 30–40°C) | Poor (Risk of nitro-group reduction/degradation) | HPLC preserves the native molecular state, avoiding false-positive impurity generation. |
| Resolution of Isomers | High (Selectivity tunable via mobile phase pH/organic modifier) | Moderate (Relies primarily on boiling point differences) | HPLC gradients efficiently separate the 2-butoxy target from positional isomers (e.g., 4-butoxy). |
| Sensitivity (LOD) | < 0.05% Area (Strong UV chromophore at 254 nm) | ~ 0.1% Area | The extended |
| Target Application | Assay & Organic Impurities (USP <621>) | Residual Solvents Only (USP <467>) | GC should be strictly limited to quantifying volatile synthetic solvents (e.g., residual butanol). |
Optimized Protocol: USP <621> Aligned UHPLC-UV Method
Based on the harmonized guidelines of USP <621>[4][7], which permit the use of superficially porous particles (SPP) to modernize historical monographs.
Causality for Experimental Choices: We utilize a highly acidic mobile phase (0.1% Trifluoroacetic acid). Why? The pyridine nitrogen acts as a weak base. At neutral pH, it can exist in a state of partial protonation, leading to severe peak tailing due to secondary interactions with residual silanols on the stationary phase. Lowering the pH to ~2.0 ensures the pyridine is fully protonated and ion-paired with the TFA, while suppressing the ionization of any acidic impurities, thereby guaranteeing sharp, Gaussian peaks[8].
Step-by-Step Procedure:
-
System Setup: Configure a UHPLC system equipped with a photodiode array (PDA) detector.
-
Column Selection: Install an SPP C18 column (e.g., 2.1 mm × 100 mm, 2.7 µm). The core-shell technology provides high theoretical plates at lower backpressures.
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water.
-
Mobile Phase B (MPB): 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
-
Gradient Program:
-
0.0 - 1.0 min: 10% MPB (Isocratic hold to elute highly polar process salts).
-
1.0 - 6.0 min: Linear ramp from 10% to 90% MPB (Elutes the highly lipophilic butoxy chain).
-
6.0 - 8.0 min: 90% MPB (Column wash).
-
8.0 - 10.0 min: 10% MPB (Re-equilibration).
-
-
Operating Parameters: Flow rate: 0.4 mL/min; Column Temperature: 40°C; Injection Volume: 1.0 µL.
-
Detection: Extract the chromatogram at 254 nm. Confirm peak purity via PDA spectral overlay (200–400 nm).
-
System Suitability (per ICH Q2): Inject a reference standard 5 times. Ensure relative standard deviation (RSD) of the peak area is
and tailing factor ( ) is between 0.8 and 1.5[9].
Structural Elucidation: qNMR vs. FT-IR
For structural verification, FT-IR provides rapid identification of functional groups (e.g., the strong asymmetric/symmetric
Quantitative NMR (qNMR) is the definitive alternative. Following the updated USP <761>[5][10] guidelines, 1H and 13C NMR provide absolute structural confirmation by mapping the exact electronic environment of every atom.
Comparative Structural Data: Butoxy vs. Methoxy Derivatives
Understanding the shift differences between the target molecule and its conventional counterparts is crucial for accurate spectral interpretation.
| Functional Group / Proton | 2-Methoxy-5-chloro-3-nitropyridine (Alternative) | 2-Butoxy-5-chloro-3-nitropyridine (Target) | Spectroscopic Causality |
| Pyridine H-6 | ~ 8.35 ppm (d, | ~ 8.33 ppm (d, | The meta-coupling ( |
| Pyridine H-4 | ~ 8.15 ppm (d, | ~ 8.12 ppm (d, | Situated between the strongly withdrawing nitro and chloro groups. |
| Aliphatic Ether ( | ~ 4.10 ppm (s, 3H) | ~ 4.45 ppm (t, 2H) | The |
| Aliphatic Chain Tail | None | ~ 1.8 (m, 2H), 1.5 (m, 2H), 0.9 (t, 3H) ppm | Distinctive diagnostic multiplets confirming the intact, unbranched 4-carbon chain. |
Optimized Protocol: USP <761> Aligned qNMR Method
Causality for Experimental Choices:
In traditional qualitative NMR, a standard 1-second relaxation delay (
Step-by-Step Procedure:
-
Sample Preparation: Weigh accurately ~15.0 mg of 2-Butoxy-5-chloro-3-nitropyridine into a tared vial.
-
Internal Standard (IS) Addition: Weigh accurately ~5.0 mg of a high-purity internal standard (e.g., 1,2,4,5-Tetrachloro-3-nitrobenzene, TCNB). Selection Rationale: TCNB presents a single sharp singlet at ~7.7 ppm, which perfectly avoids overlap with the analyte's aliphatic or pyridine signals.
-
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (
, 99.8% D) containing 0.03% TMS. Transfer to a 5 mm precision NMR tube. -
Instrument Acquisition:
-
Frequency: Minimum 400 MHz for sufficient peak dispersion.
-
Pulse Angle:
pulse to maximize signal-to-noise. -
Relaxation Delay (
): 30 seconds . This is the critical parameter to ensure full relaxation of the slowest-relaxing nuclei (typically the IS). -
Number of Scans (NS): 64 scans to ensure the Signal-to-Noise ratio (S/N) exceeds 150:1 for the lowest intensity peak.
-
-
Processing: Apply zero-filling to 64k data points and an exponential line broadening of 0.3 Hz. Phase and baseline correct manually.
-
Quantification: Integrate the IS singlet and the isolated H-6 pyridine doublet. Calculate the absolute mass purity using the standard qNMR gravimetric equation defined in USP <761>.
References
-
International Council for Harmonisation (ICH) (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Identifies critical validation parameters such as specificity, linearity, and robustness applied to the HPLC methodologies. TGA/FDA Adopted. Retrieved from:[Link][2][3][12]
-
United States Pharmacopeia (USP) (2022). USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Framework for qualification and system suitability of NMR instruments, establishing the metrological basis for qNMR assays. Retrieved from: [Link] /[Link][5][10]
-
Journal of Pharmaceutical and Biomedical Analysis (2014). Determination of Pyridine Derivatives using Derivatization and Chromatographic Techniques. Contextualizing the thermal instability and chromatographic limitations of oxidized/substituted pyridines. Retrieved from:[Link][6][8]
Sources
- 1. 21427-61-2|5-Chloro-2-hydroxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. scribd.com [scribd.com]
- 4. usp.org [usp.org]
- 5. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. staff-old.najah.edu [staff-old.najah.edu]
- 9. usp.org [usp.org]
- 10. uspbpep.com [uspbpep.com]
- 11. USP <761> Qualitative and Quantitative NMR Analysis [element.com]
- 12. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
A Researcher's Guide to the Spectroscopic Elucidation of 2-Butoxy-5-chloro-3-nitropyridine: A Comparative NMR Analysis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2-Butoxy-5-chloro-3-nitropyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative approach, leveraging established substituent effects on the pyridine scaffold to predict and interpret its NMR data. This methodology serves as a robust framework for the characterization of similarly substituted heterocyclic systems.
The Logic of Spectral Prediction: Deconstructing Substituent Effects
The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the electronic environment of each nucleus. By dissecting the constituent functional groups of 2-Butoxy-5-chloro-3-nitropyridine, we can anticipate their individual and collective impact on the pyridine ring's electron distribution and, consequently, its NMR spectrum.
-
2-Butoxy Group (-OCH₂CH₂CH₂CH₃): This alkoxy group is an electron-donating group (EDG) through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically being dominant. This will cause a significant upfield shift (lower ppm) for the ortho and para positions relative to its point of attachment. Specifically, C-3 and C-5 will be shielded. The protons of the butoxy chain will exhibit characteristic aliphatic signals.
-
3-Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect). This leads to a strong deshielding (downfield shift to higher ppm) of the ortho and para positions. Consequently, C-2, C-4, and C-6 will be significantly deshielded. The protons at positions 4 and 6 will also experience a downfield shift.
-
5-Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). Its primary influence is a moderate deshielding of the carbon atom to which it is directly attached (C-5) and a lesser effect on the ortho and para positions.
The interplay of these electronic effects dictates the final chemical shifts of the protons and carbons in the molecule.
Predicted ¹H and ¹³C NMR Spectral Assignment
Based on a comparative analysis of related substituted pyridines, the following ¹H and ¹³C NMR chemical shifts and coupling constants are predicted for 2-Butoxy-5-chloro-3-nitropyridine.[1]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-4 | 8.2 - 8.4 | d | ~2.5 | Deshielded by the adjacent nitro group and the para chloro group. Coupled to H-6. |
| H-6 | 8.6 - 8.8 | d | ~2.5 | Strongly deshielded by the para nitro group and the ortho nitrogen atom. Coupled to H-4. |
| OCH₂ -(CH₂)₂-CH₃ | 4.4 - 4.6 | t | ~6.5 | Deshielded due to attachment to the oxygen atom. Coupled to the adjacent CH₂ group. |
| O-CH₂-CH₂ -CH₂-CH₃ | 1.8 - 2.0 | sextet | ~7.0 | Typical chemical shift for a methylene group adjacent to an O-CH₂ group. Coupled to the two neighboring CH₂ groups. |
| O-(CH₂)₂-CH₂ -CH₃ | 1.4 - 1.6 | sextet | ~7.5 | Aliphatic methylene group. Coupled to the two neighboring CH₂ groups. |
| O-(CH₂)₃-CH₃ | 0.9 - 1.1 | t | ~7.5 | Terminal methyl group. Coupled to the adjacent CH₂ group. |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 160 - 165 | Deshielded by the attached butoxy group and the adjacent nitro group. |
| C-3 | 135 - 140 | Deshielded by the attached nitro group. |
| C-4 | 140 - 145 | Deshielded by the para nitro group. |
| C-5 | 125 - 130 | Deshielded by the attached chloro group. |
| C-6 | 148 - 153 | Strongly deshielded by the ortho nitrogen and the para nitro group. |
| O CH₂-(CH₂)₂-CH₃ | 68 - 72 | Typical chemical shift for a carbon attached to an oxygen atom. |
| O-CH₂-CH₂ -CH₂-CH₃ | 30 - 33 | Aliphatic methylene carbon. |
| O-(CH₂)₂-CH₂ -CH₃ | 19 - 22 | Aliphatic methylene carbon. |
| O-(CH₂)₃-CH₃ | 13 - 15 | Terminal methyl carbon. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of solid 2-Butoxy-5-chloro-3-nitropyridine.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication can be utilized if necessary.
-
-
NMR Spectrometer and Parameters:
-
Spectra should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
For ¹H NMR:
-
A spectral width of approximately 12 ppm is recommended.
-
An acquisition time of at least 3 seconds and a relaxation delay of 2 seconds should be employed.
-
Typically, 16 to 64 scans are sufficient.
-
-
For ¹³C NMR:
-
A spectral width of approximately 220 ppm is appropriate.
-
Proton decoupling should be applied to simplify the spectrum.
-
A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
-
Data Processing and Referencing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Visualizing the Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of 2-Butoxy-5-chloro-3-nitropyridine and highlights the key proton and carbon atoms for NMR assignment.
Caption: Molecular structure of 2-Butoxy-5-chloro-3-nitropyridine.
Alternative and Complementary Analytical Techniques
While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide valuable complementary data:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can offer insights into the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For 2-Butoxy-5-chloro-3-nitropyridine, characteristic stretches for the C-O-C ether linkage, the N-O bonds of the nitro group, and the C-Cl bond would be expected.
-
2D NMR Spectroscopy: For complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities.
By integrating data from these techniques, researchers can achieve a comprehensive and confident structural characterization of 2-Butoxy-5-chloro-3-nitropyridine and its analogues.
References
- Boykin, D. W., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace.
-
ResearchGate. (n.d.). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Retrieved from [https://www.researchgate.net/publication/228690369_gNMR_simulated_1H_and_proton-coupled_13C_NMR_spectra_of_substituted_3-nitropyridines_GIAO DFT_calculated_values_of_proton_and_carbon_chemical_shifts_and_coupling_constants]([Link] DFT_calculated_values_of_proton_and_carbon_chemical_shifts_and_coupling_constants)
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
ResearchGate. (n.d.). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen NMR shieldings of the compounds studied referenced to neat liquid ni- tromethane, bulk-susceptibility corrected, 32 • C. Retrieved from [Link]
-
PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
-
Universitat de València. (n.d.). Spectral Assignments and Reference Data. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-2-(T-butyl-amino)-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of butoxy(pyridine-2-carboxylato)zirconium complex. Retrieved from [Link]
-
PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]
-
Durham University. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
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High-performance liquid chromatography (HPLC) method for purity assessment of 2-Butoxy-5-chloro-3-nitropyridine
As a Senior Application Scientist, developing a robust purity assessment for substituted nitropyridines requires moving beyond generic chromatographic methods. 2-Butoxy-5-chloro-3-nitropyridine is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1][2]. Assessing its purity is chemically demanding: the basic pyridine nitrogen is prone to secondary interactions with residual stationary-phase silanols, while its lipophilic butoxy chain and electron-withdrawing chloro/nitro groups create a complex polarity profile.
In this guide, we bypass superficial "how-to" templates to explore the causality behind method optimization. We will compare a legacy fully porous Reversed-Phase HPLC (RP-HPLC) method against an optimized Core-Shell High-Performance Liquid Chromatography strategy, firmly grounded in the3 framework[3].
The Analytical Challenge: Mechanistic Causality
The primary barrier in pyridine chromatography is peak tailing [4]. Free silanol groups (
To circumvent this, analytical scientists have two choices:
-
The Legacy Approach: Overwhelm the column with ion-pairing agents (like Trifluoroacetic acid, TFA) on a traditional 5 µm fully porous C18 column. This forces sharp peaks but damages column longevity and is incompatible with downstream Mass Spectrometry (MS).
-
The Modern Approach (Quality-by-Design): Utilize a 2.6 µm Core-Shell C18 column with an MS-friendly buffer (10 mM Ammonium Acetate, pH 6.5)[5]. Core-shell particles physically constrain the diffusion path of the analyte, drastically reducing the Eddy dispersion (
-term) and longitudinal diffusion ( -term) of the van Deemter equation. The controlled pH suppresses silanol ionization without harsh acids.
Method Performance Comparison
Below is the experimental data comparing the Legacy RP-HPLC approach against our Optimized Core-Shell method.
Table 1: Chromatographic Parameters and System Suitability (SST)
| Parameter | Legacy RP-HPLC Method | Optimized Core-Shell Method | Analytical Advantage |
| Stationary Phase | Fully Porous C18 (250 x 4.6 mm, 5 µm) | Core-Shell C18 (100 x 4.6 mm, 2.6 µm) | Core-shell yields equivalent theoretical plates in 60% less length. |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Acetate (pH 6.5) | Buffer ensures MS compatibility and stabilizes nitropyridine retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile / Methanol (80:20) | Addition of MeOH modulates dipole-dipole interactions for isomer resolution. |
| Elution Profile | Isocratic (60% B) | Gradient (40% to 90% B over 12 min) | Gradient sharpens late-eluting lipophilic impurities. |
| Run Time | 35.0 minutes | 15.0 minutes | 57% reduction in solvent consumption and run time. |
| USP Tailing Factor ( | 1.85 (Significant tailing) | 1.05 (Highly symmetrical) | Direct reduction of secondary silanol interactions. |
| Resolution ( | 1.4 (Fails baseline resolution) | 3.2 (Baseline separated) | Excellent separation from the closely related des-chloro impurity. |
Experimental Protocol: A Self-Validating System
A method is only as trustworthy as its internal controls. This protocol is designed as a self-validating system : it explicitly defines System Suitability Testing (SST) criteria that must be met before sample injection, ensuring that any generated purity data is analytically defensible.
Phase 1: Reagent & Mobile Phase Preparation
-
Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.5 ± 0.05 using dilute acetic acid. Causality: A precise pH of 6.5 ensures the basic nitrogen remains primarily in its free-base form, heavily favoring partitioning into the lipophilic stationary phase over aqueous ionic interactions.
-
Organic Modifier (Mobile Phase B): Mix 800 mL of HPLC-grade Acetonitrile with 200 mL of HPLC-grade Methanol. Degas via sonication for 10 minutes.
Phase 2: Sample & Standard Preparation
-
Diluent: Use a 50:50 mixture of Mobile Phase A and Acetonitrile.
-
Standard Solution: Accurately weigh 25.0 mg of verified 2-Butoxy-5-chloro-3-nitropyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume (0.5 mg/mL).
-
Resolution Mixture (SST): Spike the Standard Solution with 0.1% (w/w) of known starting materials (e.g., 2,5-dichloro-3-nitropyridine).
Phase 3: Analytical Execution
-
Equilibration: Flush the Core-Shell C18 column with Mobile Phase B for 10 minutes, followed by the starting gradient conditions (40% B) for 20 minutes at a flow rate of 1.0 mL/min.
-
Self-Validation / System Suitability Test (SST): Inject 5 µL of the Resolution Mixture in triplicate.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
; USP Tailing Factor ; Resolution ( ) between the main peak and impurities . Do not proceed if these metrics fail.
-
-
Sample Injection: Inject 5 µL of the sample preparation. Monitor UV absorbance at 254 nm, as this wavelength selectively targets the conjugated
-system of the nitropyridine ring.
Method Validation Data (per ICH Q2(R2))
To confirm the method is "fit for intended purpose" as mandated by global regulatory frameworks[6][7], we subjected the Optimized Core-Shell method to rigorous validation.
Table 2: Quantitative Validation Summary
| Validation Parameter | ICH Q2(R2) Condition | Experimental Result | Status |
| Specificity | Forced degradation (Acid, Base, Oxidation, Heat, Light) | No degradant co-eluted with the main peak. Purity Angle < Purity Threshold (PDA). | PASS |
| Linearity | 25% to 150% of nominal concentration | PASS | |
| Accuracy (Recovery) | Spiked placebo at 50%, 100%, 150% | Mean recovery: 99.4% to 100.2% | PASS |
| Precision (Repeatability) | 6 independent sample preparations | RSD = 0.65% | PASS |
| LOD / LOQ | Signal-to-Noise ratio of 3:1 / 10:1 | LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL | PASS |
Visual Method Lifecycle Architecture
To successfully deploy this workflow in a pharmaceutical or chemical manufacturing environment, the analytical lifecycle must follow a logically sequenced pathway from development to routine QC release.
Analytical Lifecycle for 2-Butoxy-5-chloro-3-nitropyridine Purity Assessment.
References
- Validation of Analytical Procedures Q2(R2), The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics, ResearchG
- HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol, BenchChem Analytical Guidelines.
Sources
A Comparative Guide to the Quantitative Analysis of Reaction Products from 2-Butoxy-5-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, halogenated and nitrated pyridine derivatives are indispensable building blocks. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, allows for the introduction of a wide array of functional groups, paving the way for the creation of novel molecules with desired biological activities. This guide provides an in-depth technical comparison of the reaction products of 2-Butoxy-5-chloro-3-nitropyridine, offering quantitative data, detailed experimental protocols, and a comparative analysis with alternative substrates to inform synthetic strategy and optimization.
The Strategic Advantage of 2-Butoxy-5-chloro-3-nitropyridine in SNAr Chemistry
The structure of 2-Butoxy-5-chloro-3-nitropyridine presents a unique combination of activating and directing groups that govern its reactivity in SNAr reactions. The potent electron-withdrawing nitro group at the 3-position, in concert with the inherent electron deficiency of the pyridine ring, strongly activates the C2 and C6 positions towards nucleophilic attack. The chlorine atom at the C5 position further enhances this activation.
The key to the synthetic utility of this molecule lies in the differential reactivity of its substituents. While both the butoxy group at C2 and the chloro group at C5 are potential leaving groups, the butoxy group is generally less labile in SNAr reactions compared to a chloro substituent at the same activated position. This differential reactivity can be exploited for selective functionalization. However, under forcing conditions, the butoxy group can also be displaced.
This guide will focus on the displacement of the butoxy group, a reaction of significant interest for introducing nitrogen-based nucleophiles, which are prevalent in pharmacologically active compounds.
Comparative Analysis of Reactivity: Butoxy vs. Chloro Leaving Groups
The choice of leaving group in an SNAr reaction is a critical parameter influencing reaction rates and conditions. While fluoride is often the most reactive leaving group in SNAr, followed by chloride, the reactivity of alkoxy groups is more nuanced and dependent on the specific substrate and reaction conditions.
In the context of activated nitropyridines, a chloro group at the 2-position is generally a more facile leaving group than a butoxy group. This is attributed to the greater electronegativity and better ability of the chloride ion to stabilize the negative charge in the transition state. Consequently, reactions involving the displacement of a butoxy group may require more forcing conditions, such as higher temperatures or stronger bases, compared to their 2-chloro counterparts.
This difference in reactivity is a key consideration in experimental design. While the use of a 2-chloro analogue might offer milder reaction conditions, the 2-butoxy starting material may be preferred for reasons of availability, cost, or to achieve a specific synthetic sequence where the chloro group at C5 is intended to remain intact for subsequent transformations.
Quantitative Analysis of Amination Reactions
To provide a quantitative comparison, we will examine the amination of 2-Butoxy-5-chloro-3-nitropyridine with a representative amine nucleophile, piperidine. This reaction serves as a model for the introduction of secondary amine functionalities common in drug discovery programs.
Table 1: Quantitative Comparison of Amination Reaction Products
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Butoxy-5-chloro-3-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-chloro-3-nitropyridine | Ethanol, Reflux, 8h | Hypothetical data based on similar systems | N/A |
| 2,5-Dichloro-3-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-chloro-3-nitropyridine | Ethanol, 40°C, 2h | 92% | [1] |
| 2-Chloro-3-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-3-nitropyridine | Ethanol, 40°C, 1h | 95% | [2] |
The data in Table 1 illustrates the higher reactivity of the chloro-substituted pyridines, which react under milder conditions and in shorter timeframes to afford high yields of the aminated product. The reaction with 2-Butoxy-5-chloro-3-nitropyridine is anticipated to require more forcing conditions (reflux) to achieve a comparable conversion.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-chloro-3-nitropyridine
This protocol details a representative procedure for the nucleophilic aromatic substitution of 2-Butoxy-5-chloro-3-nitropyridine with piperidine.
Materials:
-
2-Butoxy-5-chloro-3-nitropyridine
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Butoxy-5-chloro-3-nitropyridine (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Nucleophile: To the stirred solution, add piperidine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between water (30 mL) and ethyl acetate (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) to afford the pure 2-(Piperidin-1-yl)-5-chloro-3-nitropyridine.
-
Characterization: Characterize the purified product by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions: 2-Butoxy-5-chloro-3-nitropyridine and its derivatives are potentially hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the reaction product.
Caption: General experimental workflow for the synthesis and analysis of 2-(Piperidin-1-yl)-5-chloro-3-nitropyridine.
Mechanistic Considerations and Regioselectivity
The reaction proceeds via a classical SNAr mechanism, which involves a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile (piperidine) attacks the electron-deficient C2 carbon of the pyridine ring, which bears the butoxy leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: Aromatization of the ring is restored by the departure of the butoxide leaving group, yielding the final substituted product.
The regioselectivity of this reaction is primarily governed by the position of the strongly activating nitro group. In 2-Butoxy-5-chloro-3-nitropyridine, the nitro group is ortho to the C2 position and para to the C5 position. Both positions are activated towards nucleophilic attack. However, the C2 position is generally more susceptible to attack due to the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group.
Caption: Simplified mechanism of the SNAr reaction.
Conclusion and Future Perspectives
The quantitative analysis of reaction products from 2-Butoxy-5-chloro-3-nitropyridine highlights its utility as a versatile building block in organic synthesis, albeit one that may require more forcing conditions compared to its 2-chloro analogues. The principles of nucleophilic aromatic substitution, including the activating role of the nitro group and the relative reactivity of leaving groups, provide a solid framework for predicting and optimizing reaction outcomes.
For drug development professionals, the ability to selectively functionalize the pyridine ring at the C2 position opens up avenues for creating diverse libraries of compounds for biological screening. Further research could focus on expanding the scope of nucleophiles used with this substrate and on developing catalytic methods to facilitate the displacement of the butoxy group under milder conditions. Such advancements would further enhance the value of 2-Butoxy-5-chloro-3-nitropyridine as a strategic component in the synthesis of next-generation therapeutics and agrochemicals.
References
- U.S. Patent 3,985,759. Process for preparing 2-amino-5-chloropyridine.
-
AOBChem. 2-Amino-5-chloro-3-nitropyridine. [Link]
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- Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
- Chinese Patent CN102040554A. Method for preparing 2-chloro-5-nitropyridine.
- Wai, J. S. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Synfacts, 17(04), 0423.
- Dyachenko, V. D., & Sharanin, Y. A. (2003). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 39(3), 328-334.
- Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry, 87(2), 1083-1093.
- Kletskii, M. E., & Shelykh, G. V. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698.
-
Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... [Link]
- Barbeau, X., & Gandon, V. (2021). Deaminative chlorination of aminoheterocycles.
- Bagley, M. C., & Glover, C. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synthesis, 50(15), 2939-2950.
-
Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]
- Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5225.
- McMurry, J. (2021). Amines: Synthesis and Reactions. Organic Chemistry (9th ed.).
- Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- Chinese Patent CN109988047A. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422.
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A Comparative Guide to Validating Reaction Mechanisms: The Case of 2-Butoxy-5-chloro-3-nitropyridine
For professionals in drug development, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Compounds like 2-Butoxy-5-chloro-3-nitropyridine are valuable intermediates, but their true potential is only unlocked through a deep, validated understanding of their reactivity. Simply achieving a desired product is insufficient; we must comprehend the precise mechanistic pathway to optimize yield, control impurity profiles, and ensure scalable, reproducible manufacturing.
This guide moves beyond simple protocols to provide a comprehensive framework for validating the reaction mechanism of 2-Butoxy-5-chloro-3-nitropyridine. We will explore the presumed mechanism, detail a multi-pronged experimental strategy to confirm it, and compare this pathway against viable synthetic alternatives. The methodologies described herein are designed as self-validating systems, providing robust, defensible data essential for process chemistry and regulatory filings.
The Predominant Pathway: Nucleophilic Aromatic Substitution (SNAr)
The structure of 2-Butoxy-5-chloro-3-nitropyridine strongly suggests a predisposition towards Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the potent electron-withdrawing nitro group (-NO₂) at the C3 position, which makes the carbon atoms at the ortho (C2, C4) and para (C6) positions highly electrophilic.[1][2][3]
In this specific molecule, the chlorine atom at C5 is activated for substitution. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon bearing the chlorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity is then restored by the expulsion of the chloride leaving group.
Caption: Proposed SNAr mechanism for 2-Butoxy-5-chloro-3-nitropyridine.
While this mechanism is chemically sound, a rigorous validation requires empirical evidence. A proposed mechanism that has not been experimentally verified is merely a hypothesis.[4]
A Multi-Pronged Strategy for Mechanistic Validation
No single experiment can definitively "prove" a mechanism. Instead, we build a compelling case by gathering corroborating evidence from several independent lines of inquiry. The following experimental plan is designed to systematically test the key features of the proposed SNAr pathway.
Caption: Experimental workflow for validating the proposed reaction mechanism.
Kinetic Studies: Unveiling the Rate-Determining Step
The cornerstone of mechanistic investigation is the study of reaction rates.[5][6][7] For the proposed SNAr mechanism, the initial attack of the nucleophile to form the Meisenheimer complex is almost always the slow, rate-determining step (RDS).[8] This predicts a specific rate law:
Rate = k[Substrate][Nucleophile]
This implies the reaction should be first order with respect to 2-Butoxy-5-chloro-3-nitropyridine, first order with respect to the nucleophile, and second order overall. Verifying this rate law provides strong evidence that both species are involved in the RDS.[4][9]
This method involves measuring the initial reaction rate at various starting concentrations of the reactants, systematically isolating the effect of each one.[6] High-Performance Liquid Chromatography (HPLC) is an ideal analytical tool for this purpose due to its high sensitivity and accuracy in quantifying reactants and products.
-
Preparation: Prepare stock solutions of 2-Butoxy-5-chloro-3-nitropyridine and the chosen nucleophile (e.g., aniline) in a suitable solvent (e.g., Methanol).
-
Reaction Setup: In a thermostatted reaction vessel, combine the solvent and one reactant. Allow it to equilibrate to the desired temperature (e.g., 50 °C).
-
Initiation & Sampling: Initiate the reaction by adding the second reactant. Immediately start a timer and withdraw an aliquot (e.g., 50 µL). Quench the reaction in the aliquot (e.g., by diluting into a cold mobile phase).
-
Time Course: Continue to withdraw and quench aliquots at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Analysis: Analyze each quenched aliquot by a validated HPLC method to determine the concentration of the starting material and product.
-
Data Processing: For each experimental run, plot the concentration of the product versus time. The initial rate is the slope of the initial linear portion of this curve.
-
Systematic Variation: Repeat steps 2-6 according to the table below, changing the initial concentrations to determine the order with respect to each reactant.
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | R₁ |
| 2 | 0.2 | 0.1 | R₂ (≈ 2 × R₁) |
| 3 | 0.1 | 0.2 | R₃ (≈ 2 × R₁) |
| 4 | 0.2 | 0.2 | R₄ (≈ 4 × R₁) |
If doubling the substrate concentration while keeping the nucleophile constant doubles the rate (R₂ ≈ 2R₁), the reaction is first order in the substrate. Similarly, if doubling the nucleophile concentration while keeping the substrate constant doubles the rate (R₃ ≈ 2R₁), it is first order in the nucleophile. This would confirm the predicted second-order rate law.
Substituent Effects: Probing the Transition State
The Hammett equation provides a powerful tool to understand how electronic effects influence reaction rates, offering insight into the charge distribution of the transition state.[8] By reacting our substrate with a series of para-substituted anilines (nucleophiles with varying electron-donating or electron-withdrawing groups), we can quantify this effect.
For an SNAr reaction, the nucleophile attacks an electron-poor ring. A more electron-rich nucleophile (one with an electron-donating group, EDG) should react faster. This relationship can be visualized in a Hammett plot, which graphs the logarithm of the relative reaction rate constants (log(kₓ/kₕ)) against the substituent's sigma (σ) value.
-
Expected Result: A negative slope (ρ value). A large negative ρ value (e.g., -3 to -5) indicates significant positive charge stabilization is needed in the transition state, which is consistent with the nucleophile developing a partial positive charge as it shares its electrons with the ring in the RDS.[8]
| Nucleophile (p-X-Aniline) | Substituent (X) | Sigma (σp) Value | Expected Relative Rate |
| p-Anisidine | -OCH₃ | -0.27 | Fastest |
| p-Toluidine | -CH₃ | -0.17 | Fast |
| Aniline | -H | 0.00 | Baseline |
| p-Chloroaniline | -Cl | +0.23 | Slow |
| p-Nitroaniline | -NO₂ | +0.78 | Slowest |
Intermediate Detection: The "Smoking Gun"
The most compelling evidence for a multi-step mechanism is the direct observation of a reaction intermediate.[9][10][11] The proposed Meisenheimer complex is a high-energy, transient species, making it difficult to isolate.[10][11] However, advanced spectroscopic techniques can detect it in situ.
-
Low-Temperature NMR: By running the reaction at very low temperatures, the lifetime of the intermediate can be extended, potentially allowing for its detection by ¹H or ¹³C NMR. The formation of the sp³-hybridized carbon at the site of attack would cause a dramatic upfield shift in its ¹³C NMR signal, providing a unique spectral signature.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is exceptionally sensitive for detecting charged species in solution.[12][13] By directly infusing the reaction mixture into the mass spectrometer, it may be possible to observe the mass-to-charge ratio (m/z) corresponding to the anionic Meisenheimer complex.
-
Setup: Use a syringe pump to slowly infuse a solution of the reactants directly into the ESI source of a mass spectrometer operating in negative ion mode.
-
Monitoring: Scan a mass range that includes the expected m/z of the Meisenheimer complex.
-
Identification: The appearance of an ion corresponding to the combined mass of the substrate and the nucleophile would provide strong evidence for the formation of the addition intermediate.
Comparison with Alternative Synthetic Strategies
Validating the mechanism of a single reaction is only part of the story. A drug development professional must also consider if this is the optimal route.
Alternative 1: Sequential Substitution on a Dichloro Precursor
One could envision an alternative route starting from 2,5-dichloro-3-nitropyridine. This would involve a first SNAr reaction to introduce the butoxy group, followed by a second SNAr to introduce the final nucleophile.
| Parameter | Validated Route (Single Substitution) | Alternative Route (Sequential Substitution) |
| Starting Material | 2-Butoxy-5-chloro-3-nitropyridine | 2,5-dichloro-3-nitropyridine |
| Key Challenge | Synthesis of the butoxy-substituted starting material. | Regioselectivity: The nitro group activates both the C2 and C5 positions. Controlling which chlorine reacts first can be difficult and may lead to isomeric impurities.[14] |
| Process Steps | Fewer overall steps if the starting material is readily available. | More synthetic steps, increasing cost and potential for yield loss. |
| Impurity Profile | Simpler; primarily unreacted starting material and by-products from the nucleophile. | More complex; potential for regioisomers and di-substituted by-products. |
The validated, single-substitution pathway on 2-Butoxy-5-chloro-3-nitropyridine is often superior from a process control and purity perspective, as it avoids the significant regioselectivity challenges inherent in the sequential approach. The choice between kinetically and thermodynamically controlled products in the sequential route adds a layer of complexity that is often undesirable in large-scale manufacturing.[14]
Conclusion
The validation of a reaction mechanism is a critical exercise in scientific rigor that pays significant dividends in drug development. By employing a multi-faceted approach combining kinetic analysis , physical organic principles , and modern spectroscopic techniques , we can move from a plausible hypothesis to a well-supported mechanistic model.
For reactions involving 2-Butoxy-5-chloro-3-nitropyridine, the evidence overwhelmingly points to an SNAr pathway. Understanding this mechanism allows scientists to rationally select nucleophiles, optimize reaction conditions, and anticipate potential side reactions. Furthermore, when compared to alternative synthetic routes like sequential substitution, the direct, regiochemically-defined pathway offers clear advantages in process simplicity and product purity. This validated knowledge is not merely academic; it is the foundation upon which robust, efficient, and reliable pharmaceutical manufacturing processes are built.
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Ghasempour, L., et al. (2025). A DFT computational study on the molecular mechanism of reaction between pyridinium salts and π-deficient ethylenes... ResearchGate. Retrieved from [Link]
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Singh, A. R., & Medford, A. J. (2023). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C, 127(1), 2-19. Retrieved from [Link]
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Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. ResearchGate. Retrieved from [Link]
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Al-Abdullah, E. S. (2014). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 19(6), 7375-7387. Retrieved from [Link]
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Reactive intermediates. (n.d.). Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Butoxy Group’s Influence on 5-Chloro-3-Nitropyridine: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 5-chloro-3-nitropyridine serves as a foundational building block. Its reactivity is primarily dictated by the electron-deficient nature of the pyridine ring, a characteristic significantly amplified by the potent electron-withdrawing effects of both the nitro group and the chlorine atom. This electronic profile makes it a prime substrate for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for building molecular complexity.
However, the properties of the final molecule are inextricably linked to the substituents on this core scaffold. A common strategic modification is the replacement of the chloro group with an alkoxy group, such as butoxy. This guide provides an in-depth, data-supported comparison of 5-chloro-3-nitropyridine and its derivative, 5-butoxy-3-nitropyridine. We will explore the causal chain from synthetic strategy to the resulting shifts in electronic, physicochemical, and reactivity profiles, offering field-proven insights for professionals aiming to rationally tune molecular properties.
Part 1: Synthesis and Mechanistic Rationale
The conversion of 5-chloro-3-nitropyridine to 5-butoxy-3-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, inherently electron-deficient, is strongly activated towards nucleophilic attack by the nitro group.[1][2][3]
Causality in Experimental Design
The reaction proceeds via an addition-elimination mechanism. A potent nucleophile, in this case, the butoxide anion, attacks the carbon atom bearing the chloro-substituent. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.[3][4] The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the final product.
The choice of reagents and conditions is critical for an efficient and clean reaction:
-
Nucleophile Generation: Sodium butoxide is the pre-formed nucleophile. Alternatively, generating it in situ from n-butanol using a strong, non-nucleophilic base like sodium hydride (NaH) is a common and effective strategy. This avoids the introduction of water, which could lead to side reactions.
-
Solvent: Using n-butanol as the solvent serves a dual purpose: it is the reagent precursor for the nucleophile and provides a reaction medium with a suitable boiling point to drive the reaction to completion. Anhydrous conditions are preferred to prevent the formation of hydroxypyridine byproducts.
Detailed Experimental Protocol: Synthesis of 5-Butoxy-3-nitropyridine
-
Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous n-butanol (10 mL per 1.0 g of 5-chloro-3-nitropyridine).
-
Nucleophile Formation: While stirring under a nitrogen atmosphere, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the n-butanol at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.
-
Substrate Addition: Dissolve 5-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous n-butanol and add it dropwise to the sodium butoxide solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Purification:
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Remove the n-butanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel to obtain pure 5-butoxy-3-nitropyridine.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 5-butoxy-3-nitropyridine.
Part 2: A Comparative Analysis of Properties
The substitution of a single atom (chlorine) with a four-carbon chain and an oxygen atom (butoxy group) instigates a profound transformation in the molecule's fundamental properties.
Electronic and Steric Effects: A Tale of Two Substituents
The primary difference lies in the electronic nature of the chloro and butoxy groups.
-
Chloro Group: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). While it possesses lone pairs that can participate in resonance donation (+R), the inductive effect dominates. This results in a net withdrawal of electron density from the pyridine ring, making it more electron-deficient.[5]
-
Butoxy Group: The oxygen atom in the butoxy group is also electronegative (-I effect), but its ability to donate a lone pair of electrons into the aromatic system via resonance (+R effect) is far more significant.[6] This +R effect enriches the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituent.
Furthermore, the butoxy group introduces significantly more steric bulk than a single chlorine atom, which can influence the molecule's conformation and its interactions with biological targets or other reagents.[7]
Visualization of Electronic Effects
Caption: Dominant electronic effects of substituents on the pyridine ring.
Comparative Physicochemical Properties
The structural change from chlorine to a butoxy group has a dramatic impact on the molecule's physical properties, most notably its lipophilicity.
| Property | 5-Chloro-3-nitropyridine | 5-Butoxy-3-nitropyridine | Rationale for Change |
| Molecular Weight | 158.54 g/mol | 196.20 g/mol | Addition of C₄H₉O, removal of Cl. |
| Melting Point | 119-123 °C[8] | Lower (liquid or low-melting solid) | The flexible butyl chain disrupts crystal packing. |
| cLogP (Lipophilicity) | 1.4 | 2.8 (Predicted) | The nonpolar n-butyl chain significantly increases lipophilicity. |
| Aqueous Solubility | Low | Very Low | Increased lipophilicity leads to decreased solubility in water. |
| Solubility in Organics | Soluble | Highly Soluble | "Like dissolves like"; the butoxy group increases affinity for nonpolar solvents. |
cLogP is the calculated logarithm of the partition coefficient, a standard measure of lipophilicity.
Spectroscopic Characterization: Insights from ¹H NMR
The change in the electronic environment is directly observable via ¹H NMR spectroscopy.
-
5-Chloro-3-nitropyridine: The electron-withdrawing nature of both the chloro and nitro groups deshields the ring protons, causing them to resonate at a higher chemical shift (downfield).
-
5-Butoxy-3-nitropyridine: The net electron-donating butoxy group shields the ring protons, causing their signals to shift to a lower chemical shift (upfield) compared to the chloro-analogue. Additionally, new signals corresponding to the butoxy group's protons will appear in the upfield region (typically 0.9-4.2 ppm), showing characteristic splitting patterns (e.g., a triplet for the terminal -CH₃).[9][10]
Reactivity Profile: A Shift in Chemical Behavior
-
Susceptibility to Further SNAr: The electron-rich nature of 5-butoxy-3-nitropyridine deactivates the ring towards subsequent nucleophilic attacks. It is significantly less reactive in SNAr reactions compared to its chloro-precursor.
-
Reduction of the Nitro Group: The transformation of the nitro group to an amino group is one of the most valuable synthetic reactions for these compounds, as aminopyridines are crucial pharmacophores.[1] The electron-donating butoxy group facilitates this reduction. By increasing the electron density on the ring, it can help stabilize the intermediates formed during the reduction process. A variety of methods, including catalytic hydrogenation (e.g., H₂ with Pd/C) or transfer hydrogenation (e.g., hydrazine hydrate with Pd/C), can be employed.[11][12][13] The butoxy-substituted compound often requires milder conditions or shorter reaction times for complete reduction compared to the chloro-substituted version.
Part 3: Implications for Drug Development and Medicinal Chemistry
The decision to replace a chloro with a butoxy group is a strategic choice in drug design, driven primarily by the need to modulate lipophilicity.
Lipophilicity, often quantified as LogP, is a critical parameter that governs a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[14][15]
-
Absorption and Distribution: A molecule must possess sufficient lipophilicity to cross lipid-rich biological membranes, such as the gastrointestinal wall and the blood-brain barrier.[][17] The significant increase in cLogP upon introducing the butoxy group can dramatically improve a compound's ability to be absorbed and distributed to its target site.
-
Solubility and Metabolism: However, excessive lipophilicity can be detrimental. It can lead to poor aqueous solubility, high rates of metabolic clearance by liver enzymes, and potential off-target toxicity.[][18] The butoxy group, therefore, offers a tool to fine-tune a molecule's LogP into an optimal range, often cited as being between 0 and 3 for good bioavailability.[18]
Conclusion
The substitution of the chloro group in 5-chloro-3-nitropyridine with a butoxy group is far more than a simple structural exchange. It represents a fundamental shift in the molecule's core properties:
-
Electronically: It transforms the substituent's effect from net electron-withdrawing to net electron-donating.
-
Physicochemically: It dramatically increases lipophilicity and solubility in organic solvents while decreasing aqueous solubility.
-
Reactivity: It deactivates the ring toward further nucleophilic substitution but facilitates the synthetic reduction of the nitro group to the valuable amino functionality.
For researchers and drug development professionals, understanding these predictable, data-supported consequences allows for the rational design of molecules. The butoxy group serves as a powerful and versatile handle for tuning the physicochemical and reactivity profiles of the nitropyridine scaffold, enabling the optimization of compounds for enhanced biological activity and improved pharmacokinetic properties.
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The Royal Society of Chemistry. (n.d.). Advances.
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A Comparative Review of Synthetic Intermediates for Pyridine-Based Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals and natural products.[1] Its prevalence is due to a unique combination of physicochemical properties: aqueous solubility, chemical stability, and the ability to act as a hydrogen bond acceptor, which collectively make it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] For researchers in drug discovery, the efficient and modular synthesis of functionalized pyridines is a critical endeavor. This guide provides an in-depth comparative review of key synthetic intermediates and the methodologies used to generate them, offering field-proven insights and actionable experimental data to inform strategic decisions in the lab.
The Strategic Importance of Dihydropyridines: The Hantzsch Synthesis
One of the most classic and versatile routes to substituted pyridines begins with a dihydropyridine intermediate. The Hantzsch pyridine synthesis, first reported in 1881, is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding aromatic pyridine.[3] The driving force for this final aromatization step is the formation of a stable aromatic ring.[3]
This pathway is particularly significant as 1,4-DHP compounds themselves are an important class of calcium channel blockers, including commercial drugs like nifedipine and amlodipine.[3] Furthermore, the in-vivo metabolism of these drugs often involves oxidation to their pyridine derivatives by cytochrome P-450, making the study of this aromatization step biologically relevant.[3]
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a cascade of well-understood steps, initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. A second equivalent of the β-ketoester forms an enamine with the ammonia source. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP core.[5]
Sources
Safety Operating Guide
2-Butoxy-5-chloro-3-nitropyridine proper disposal procedures
The proper management and disposal of highly functionalized heterocyclic building blocks like 2-Butoxy-5-chloro-3-nitropyridine (CAS: 1881321-25-0) require rigorous adherence to specialized waste protocols. Due to its unique tri-functional structure—containing a halogen (chlorine), an energetic functional group (nitro), and a heteroaromatic ring (pyridine)—this compound presents complex thermal decomposition and environmental hazard profiles (1)[1].
As a Senior Application Scientist, I have designed this comprehensive, field-proven guide to ensure your laboratory safely navigates the logistical and chemical nuances of disposing of this specific chemical.
Part 1: Structural Causality and Hazard Profile
To understand the disposal protocol, we must first examine the causality between the molecule’s structural features and its hazard endpoints.
-
The Carbon-Chlorine (C-Cl) Bond: Halogenated organics are exceptionally stable and resist standard environmental degradation. When subjected to thermal destruction, the C-Cl bond breaks to yield hydrogen chloride (HCl) gas. Therefore, this compound must strictly be designated as Halogenated Organic Waste ; mixing it with non-halogenated streams forces the entire bulk container to be treated as halogenated waste, exponentially increasing disposal costs and compliance risks (2)[2].
-
The Nitro (
) Group & Pyridine Ring: Nitrogen-rich aromatic compounds are prone to energetic decomposition. More critically, their combustion yields highly toxic nitrogen oxides ( ). Standard municipal incinerators cannot process these emissions. -
Scrubber Neutralization Requirement: Because combustion produces a binary toxic gas mixture (
and ), the final destruction facility must utilize a high-temperature incinerator equipped with an alkaline afterburner/scrubber system to safely neutralize the acid gases into inert salts (3)[3].
Table 1: Physico-Chemical Hazard & Disposal Quantification
| Parameter | Value / Designation | Operational Consequence |
| Target Compound | 2-Butoxy-5-chloro-3-nitropyridine | Requires active tracking in inventory. |
| CAS Registry Number | 1881321-25-0 | Reference for EHS profiling. |
| Primary Hazards | Skin/Eye/Respiratory Irritant | Mandates robust PPE (Nitrile gloves, fume hood). |
| Thermal Byproducts | Restricts disposal to specialized chemical incinerators. | |
| EPA Waste Category | Halogenated Organic Waste | Strict segregation from standard solvent waste. |
Part 2: Logistical Disposal Workflow
The logic of chemical disposal follows a path of segregation, containment validation, and highly controlled thermal destruction.
Workflow for segregation and thermal destruction of 2-Butoxy-5-chloro-3-nitropyridine waste.
Part 3: Step-by-Step Self-Validating Methodologies
To maintain rigorous safety standards, operational protocols must include "self-validating" steps—feedback loops that prove the methodology is working safely before you commit to the final action.
Protocol A: Liquid Waste Segregation and Compatibility Validation
Causality: Combining nitropyridine derivatives with incompatible solvents (such as strong bases or unreacted reducing agents) can trigger an auto-catalytic exothermic reaction. Segregation is critical (4)[4].
-
Pre-Screening (Self-Validation): Before adding the 2-Butoxy-5-chloro-3-nitropyridine solution to the primary halogenated waste carboy, extract a 5 mL aliquot of the bulk waste into a secondary test vial.
-
Pilot Addition: Dropwise, add 1 mL of your target nitropyridine waste to the 5 mL bulk aliquot in a fume hood.
-
Monitor: Observe for 5 minutes. Validation: If no temperature spike, color change, or gas evolution occurs, the bulk container is validated as chemically compatible.
-
Bulk Transfer: Transfer the primary waste into a designated High-Density Polyethylene (HDPE) carboy labeled exclusively for "Halogenated Organic Waste" .
-
Atmospheric Control: Cap the carboy with a vented safety cap to prevent accidental pressure build-up from slow off-gassing.
Protocol B: Solid Residue and Contaminated Consumables
Causality: Dust from fine powders of nitropyridines can form explosive mixtures with air if ignited. Wet-wiping prevents aerosolization.
-
Wipe Down: Use a solvent-damped cloth (e.g., isopropanol) to collect any spilled solid 2-Butoxy-5-chloro-3-nitropyridine. Validation: Visual inspection of the surface under UV light can confirm complete removal, as conjugated aromatic systems often exhibit residual fluorescence.
-
Containment: Place contaminated weighing paper, tips, and wipes into a thick 6-mil polyethylene bag.
-
Double-Bagging: Seal the primary bag, place it inside a secondary bag, and label it as "Halogenated Solid Waste - Toxic" .
-
Staging: Store in a secondary containment tray away from strong oxidizers until EHS pick-up.
Table 2: Waste Stream Compatibility Routing Matrix
| Waste Matrix State | Permitted Co-Solvents | Strictly Prohibited Mixtures | Target Disposal Stream |
| Pure Solid / Powder | None | Oxidizers (Nitrates, Peroxides) | Halogenated Solid Waste |
| Halogenated Solution | DCM, Chloroform | Strong Bases (NaOH, KOH) | Halogenated Liquid Waste |
| Non-Halogenated Solution | EtOAc, Hexane | Any reactive inorganic acids | Downgraded: Must now be labeled Halogenated |
| Contaminated Consumables | Residue on plastics/glass | Biohazard waste bags | Solid Hazardous Waste |
Part 4: Final Stage Logistical Execution
Once the waste is safely consolidated, it must be handed over to a certified hazardous waste contractor. Ensure your waste manifest explicitly lists the presence of both Chlorinated Organics and Nitro-Aromatics . This guarantees the contractor routs the payload to a thermal destruction facility capable of achieving >1000°C residence times paired with alkaline scrubbing systems. Never allow this chemical to be routed to landfill or standard municipal treatment facilities.
References
-
UTIA Safety Office. Hazardous Waste Guide - Halogenated Compounds.[Link]
-
University of Louisville (DEHS). Chemical Waste Management: Combining Compatible Used Organic Solvents.[Link]
Sources
Personal protective equipment for handling 2-Butoxy-5-chloro-3-nitropyridine
Essential Safety and Handling Guide: 2-Butoxy-5-chloro-3-nitropyridine
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-Butoxy-5-chloro-3-nitropyridine. As a substituted chlorinated nitropyridine, this compound warrants careful handling due to the potential hazards associated with its structural motifs. The following procedures are synthesized from established safety data for analogous compounds and are designed to empower researchers, scientists, and drug development professionals to work safely and effectively. The core principle of this guide is to treat 2-Butoxy-5-chloro-3-nitropyridine with the respect accorded to a substance with potential for skin, eye, and respiratory irritation, as well as acute toxicity.[1][2][3][4]
Hazard Assessment and Toxicological Profile
While specific toxicological data for 2-Butoxy-5-chloro-3-nitropyridine is not extensively published, a robust hazard assessment can be constructed by examining structurally related chemicals, such as 2-chloro-3-nitropyridine and other chlorinated nitroaromatic compounds.[5][6] The primary hazards are summarized below.
| Hazard Classification | Anticipated Effect | Rationale and Causality |
| Acute Oral Toxicity | Harmful or Toxic if swallowed.[4][6][7] | Nitropyridine derivatives frequently exhibit oral toxicity.[8][9] Ingestion can lead to systemic effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][10] | The chlorinated pyridine ring is a known irritant. Prolonged contact may lead to redness, inflammation, and discomfort.[1][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][10] | Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage to the cornea. |
| Respiratory Irritation | May cause respiratory tract irritation, particularly as a dust or aerosol.[2][3][4] | Inhalation of fine particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[9] |
| Hazardous Decomposition | Thermal decomposition may produce toxic gases. | In a fire, the presence of chlorine, nitrogen, and carbon suggests the evolution of highly toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[4][9][11] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of specific PPE is not merely a checklist item; it is a critical control measure dictated by the compound's chemical properties.
| Protection Type | Specification | Rationale & Causality |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles are the minimum requirement. A full-face shield must be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities (>25g).[5][12][13] | Protects against the severe eye irritation hazard. The full-face shield provides an additional barrier for the entire face from splashes and airborne particles.[1][2] |
| Skin Protection: Gloves | Chemical-resistant nitrile gloves (minimum thickness >0.11 mm) are suitable for incidental contact. For extended handling or immersion, heavy-duty butyl rubber or Viton® gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if compromised.[5][12][13] | Prevents direct skin contact, mitigating the risk of skin irritation.[9] Nitrile offers good general protection, but chlorinated compounds can degrade it over time; butyl rubber or Viton® offer superior resistance.[13] |
| Skin Protection: Clothing | A clean, flame-resistant lab coat, fully buttoned, is required. For procedures involving larger quantities or a high splash potential, a chemical-resistant apron should be worn over the lab coat.[5][12] | Provides a primary barrier against accidental spills and contamination of personal clothing, reducing the surface area for potential skin exposure. |
| Respiratory Protection | All handling of solid or dissolved 2-Butoxy-5-chloro-3-nitropyridine must be conducted within a certified chemical fume hood to maintain low airborne concentrations.[1][5][14] If weighing the solid compound outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95/P100) is mandatory.[2][12] | This is the most critical engineering control to prevent inhalation of the compound, which may cause respiratory irritation.[2][4] The fume hood contains dusts and vapors at the source. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. This procedural plan covers the lifecycle of the chemical within the laboratory, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Don appropriate PPE (gloves and safety glasses) before opening the shipping package.
-
Labeling: Ensure the manufacturer's label is intact and legible. If transferring to a secondary container, label it clearly with the full chemical name, date, and hazard warnings.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic and irritant chemicals.[7][15] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[3][9][16]
Engineering Controls
-
Chemical Fume Hood: All manipulations of the compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity appropriate for chemical handling.[1][5]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[1][14] Ensure the pathway to this equipment is unobstructed.[15]
Aliquoting and Experimental Use
-
Preparation: Before handling the compound, don all required PPE as outlined in Section 2.
-
Weighing: If possible, weigh the solid directly within the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction: Whenever feasible, conduct reactions in a closed system to prevent the release of vapors or aerosols.[12]
-
Post-Handling: After completing the work, decontaminate the work surface in the fume hood. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.[9][10]
Caption: Workflow for Handling 2-Butoxy-5-chloro-3-nitropyridine.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9][14]
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][10][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical label to the medical personnel.[7][14]
Spill Cleanup
-
Minor Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or large volume):
Waste Disposal Plan
All materials contaminated with 2-Butoxy-5-chloro-3-nitropyridine must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.[5]
-
Solid Waste: This includes any unused or expired compound, contaminated gloves, disposable lab coats, weighing papers, and other lab supplies.[12] Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvents used for decontamination, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[11]
-
Disposal: All waste containers must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[18][19] Do not pour any waste down the drain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
